Methyl 5-bromo-2-(difluoromethoxy)benzoate
Description
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Properties
IUPAC Name |
methyl 5-bromo-2-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8(13)6-4-5(10)2-3-7(6)15-9(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPSOKPHMMEARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661019 | |
| Record name | Methyl 5-bromo-2-(difluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-78-4 | |
| Record name | Methyl 5-bromo-2-(difluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Scaffolds
An In-Depth Technical Guide to Methyl 5-bromo-2-(difluoromethoxy)benzoate
This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, grounding our discussion in established chemical principles to provide actionable, field-proven insights.
This compound (CAS No. 1131587-78-4 ) is an aromatic ester of significant interest in the field of medicinal chemistry.[1][2] Its value lies in the unique combination of three synthetically versatile functional groups on a single benzene scaffold: a bromine atom, a methyl ester, and a difluoromethoxy group.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance critical pharmacological properties.[3] The difluoromethoxy (-OCF₂H) group, in particular, is a fascinating bioisostere for hydroxyl (-OH) or thiol (-SH) groups. It acts as a lipophilic hydrogen bond donor, which can improve a molecule's binding affinity to target proteins and enhance its metabolic stability, thereby increasing its in-vivo half-life.[4][5] The bromine atom and the methyl ester provide orthogonal synthetic handles for further molecular elaboration, making this compound a powerful intermediate for building complex drug-like molecules.[3]
Physicochemical and Safety Profile
A clear understanding of a compound's properties is foundational to its effective use in a research setting.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1131587-78-4 | [1][2] |
| Molecular Formula | C₉H₇BrF₂O₃ | [1][2] |
| Molecular Weight | 281.05 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Purity | ≥96% (Typical) | [2] |
| InChI Key | UBPSOKPHMMEARW-UHFFFAOYSA-N | [2] |
Predicted Spectroscopic Data
While experimental spectra are not publicly available, a prediction of the ¹H and ¹³C NMR chemical shifts can be made based on established principles of NMR spectroscopy.[6] The electron-withdrawing nature of the ester, bromine, and difluoromethoxy groups will significantly influence the electronic environment of the aromatic protons and carbons.
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The difluoromethoxy group will present as a triplet due to coupling with the two fluorine atoms. The methyl ester will appear as a singlet in the upfield region.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon of the -OCF₂H group will appear as a triplet due to one-bond coupling with the fluorine atoms. The carbonyl carbon of the ester will be the most downfield signal.
Safety and Handling
This compound is classified as a warning-level hazard.[2] Proper handling is essential to ensure laboratory safety.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity / Irritant | GHS07 (Exclamation Mark) | H302, H315, H319, H332, H335 | P261, P280, P305+P351+P338 |
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Recommendation: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7]
Synthesis and Mechanistic Rationale
The most direct synthesis of this compound involves the difluoromethylation of its phenolic precursor, Methyl 5-bromo-2-hydroxybenzoate.[1]
Experimental Protocol: O-Difluoromethylation
This protocol details the synthesis via a nucleophilic substitution reaction.
Starting Materials:
-
Methyl 5-bromo-2-hydroxybenzoate (CAS: 4068-76-2)
-
Ethyl 2-bromo-2,2-difluoroacetate (CAS: 667-27-6)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add Ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography to yield the final product.
Causality and Experimental Choices
-
Base (K₂CO₃): Potassium carbonate is a mild inorganic base. Its primary role is to deprotonate the phenolic hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate, forming a more nucleophilic phenoxide ion. This activation is critical for the subsequent nucleophilic attack.
-
Solvent (DMF): DMF is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive. Its high boiling point is also suitable for the elevated reaction temperature.
-
Reagent (Ethyl 2-bromo-2,2-difluoroacetate): This reagent serves as the source of the difluoromethyl group. The initial product of the nucleophilic substitution is an intermediate which subsequently undergoes hydrolysis and decarboxylation under the reaction conditions to yield the desired difluoromethoxy ether.
-
Temperature (80 °C): The elevated temperature provides the necessary activation energy for the SₙAr (Nucleophilic Aromatic Substitution) or related substitution mechanism to proceed at a reasonable rate.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The true power of this molecule lies in its capacity for diverse chemical transformations, enabling the rapid construction of compound libraries for high-throughput screening.
The Difluoromethoxy Group: A Bioisosteric Mimic
The -OCF₂H group is a moderate electron-withdrawing substituent, influencing the reactivity of the aromatic ring. Its key value is in modulating the physicochemical properties of a lead compound. It can increase lipophilicity, which aids in cell membrane penetration, and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][5]
The Bromine Handle: Gateway to Complexity
The bromine atom at the C-5 position is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide array of substituents, a critical step in structure-activity relationship (SAR) studies.
Common Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (e.g., introducing aryl or alkyl groups).
-
Stille Coupling: Reaction with organostannanes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: Key synthetic transformations of this compound.
The Ester Group: A Modifiable Moiety
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. These modifications are crucial for altering solubility, bioavailability, and for introducing new interaction points for receptor binding.[8]
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed platform for innovation in drug discovery. Its trifunctional nature provides a robust and flexible starting point for the synthesis of novel chemical entities. The difluoromethoxy group offers a proven method for enhancing drug-like properties, while the bromo and ester functionalities serve as reliable points for diversification. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for new and more effective therapeutics.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1131587-78-4 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-2-(difluoromethoxy)benzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl 5-bromo-2-(difluoromethoxy)benzoate, a compound of interest in medicinal chemistry, presents a unique analytical challenge due to the presence of multiple functionalities, including a bromine atom, a difluoromethoxy group, and a methyl ester on an aromatic scaffold. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure confirmation of this molecule. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic and self-validating approach to its structural characterization. This document is intended to serve as a practical resource, blending theoretical principles with field-proven experimental protocols.
Introduction: The Analytical Imperative
The bioactivity and safety of a pharmaceutical candidate are intrinsically linked to its molecular structure. Even minor ambiguities can lead to significant downstream challenges in development. This compound incorporates several structural features that are increasingly common in modern pharmaceuticals. The difluoromethoxy group, for instance, can modulate a molecule's lipophilicity and metabolic stability. Therefore, a robust and unequivocal method for confirming its structure is paramount.
This guide eschews a rigid, templated approach in favor of a logical workflow that mirrors the process an analytical scientist would follow. We begin with foundational techniques that identify key functional groups and build towards more detailed analyses that reveal the precise connectivity and spatial arrangement of the atoms.
The Multi-pronged Analytical Workflow
A single analytical technique is rarely sufficient for complete structure elucidation. A synergistic approach, where the strengths of one technique compensate for the limitations of another, is essential. The workflow for characterizing this compound is a prime example of this principle.
Caption: A logical workflow for the structure elucidation of this compound.
Mass Spectrometry: Determining the Molecular Formula and Key Features
Mass spectrometry is the initial port of call to determine the molecular weight and elemental composition of the compound. For this compound, we anticipate a distinct isotopic pattern due to the presence of bromine.
Predicted Mass Spectrum Analysis
The presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, will result in a characteristic M+2 peak in the mass spectrum.[1][2] This means we expect to see two molecular ion peaks of similar intensity, separated by 2 m/z units.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 280 | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | 282 | Molecular ion with ⁸¹Br |
| [M-OCH₃]⁺ | 249/251 | Loss of the methoxy group from the ester |
| [M-COOCH₃]⁺ | 221/223 | Loss of the entire methyl ester group |
| [C₇H₄BrFO]⁺ | 218/220 | A plausible fragment resulting from further breakdown |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable solvent like methanol or acetonitrile.[3] Then, take 10 µL of this stock solution and dilute it with another 1 mL of the solvent.[3] The final concentration should be in the low µM range.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically suitable for this compound.
-
Capillary Voltage: Set to an appropriate value, generally between 3-5 kV.
-
Nebulizing Gas: Use nitrogen at a flow rate that ensures a stable spray.
-
Drying Gas: Nitrogen at an elevated temperature (e.g., 200-300 °C) to aid desolvation.[4]
-
Mass Range: Scan a range of m/z from 50 to 500 to ensure capture of the molecular ion and key fragments.
-
-
Data Analysis: Look for the characteristic 1:1 isotopic pattern for the molecular ion at the predicted m/z values. Analyze the fragmentation pattern to gain initial structural insights.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we are particularly interested in the ester and aromatic functionalities.
Predicted IR Spectrum Analysis
Aromatic esters exhibit a characteristic set of three strong absorption bands, often referred to as the "Rule of Three".[5]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960 | C-H stretch | Methyl (from ester) |
| ~1730-1715 | C=O stretch | Aromatic Ester[6] |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1310-1250 | C-C-O stretch | Aromatic Ester[5] |
| ~1130-1100 | O-C-C stretch | Aromatic Ester[5] |
| ~1050-1000 | C-F stretch | Difluoromethoxy |
| Below 850 | C-Br stretch | Bromo-aromatic |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Background Scan: With a clean ATR crystal, perform a background scan to account for atmospheric CO₂ and water vapor.[7]
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.[6]
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[7]
-
Sample Scan: Acquire the IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environments. For a molecule with ¹H, ¹³C, and ¹⁹F active nuclei, a suite of NMR experiments is required.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H ortho to ester |
| ~7.6-7.8 | dd | 1H | Aromatic H meta to ester and ortho to Br |
| ~7.2-7.4 | d | 1H | Aromatic H ortho to difluoromethoxy |
| ~6.8-7.1 | t (JHF ≈ 72 Hz) | 1H | -OCHF₂ |
| ~3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum Analysis
The carbon NMR spectrum will show the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~155 | Aromatic C-O |
| ~135 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~125 | Aromatic C-Br |
| ~120 | Aromatic C-H |
| ~115 (t, JCF ≈ 260 Hz) | -OCHF₂ |
| ~53 | -OCH₃ |
Predicted ¹⁹F NMR Spectrum Analysis
The fluorine NMR spectrum is crucial for confirming the presence and environment of the difluoromethoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -80 to -95 | d (JHF ≈ 72 Hz) | -OCHF₂ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]
-
Instrumentation: A multi-nuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum to observe the coupling to the methine proton.
-
Set the spectral width to an appropriate range for fluoroaromatic compounds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Caption: Integration of NMR data for final structure confirmation.
Conclusion: A Self-Validating Structural Dossier
By systematically applying and integrating the data from Mass Spectrometry, Infrared Spectroscopy, and a suite of NMR experiments, we can confidently elucidate the structure of this compound. The MS data provides the molecular formula and confirms the presence of bromine. The IR spectrum identifies the key aromatic ester functional group. Finally, the detailed ¹H, ¹³C, and ¹⁹F NMR spectra provide an unambiguous map of the atomic connectivity. Each piece of data corroborates the others, creating a self-validating dossier that meets the rigorous standards of the pharmaceutical and chemical research industries.
References
- 1. mt.com [mt.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. This compound | 1131587-78-4 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Data of Methyl 5-bromo-2-(difluoromethoxy)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-(difluoromethoxy)benzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a methyl ester, and a difluoromethoxy group, imparts specific physicochemical properties that are valuable in the design of novel bioactive molecules and functional materials. The difluoromethoxy group, in particular, is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and cell permeability.
A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a consolidation of predicted values derived from established spectroscopic principles and data from closely related chemical structures. Each section details the rationale behind the expected spectral features, offering insights into the relationship between the molecular structure and its spectroscopic signature.
Molecular Structure and Key Features
The structure of this compound presents several key features that dictate its spectroscopic properties:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic effects of the substituents (bromo, difluoromethoxy, and methyl carboxylate) influence the chemical shifts of the aromatic protons and carbons.
-
Methyl Ester Group (-COOCH₃): This group gives rise to characteristic signals in both NMR and IR spectra. The carbonyl (C=O) bond is a strong IR absorber, and the methyl protons are readily identifiable in the ¹H NMR spectrum.
-
Difluoromethoxy Group (-OCHF₂): This group is particularly informative in NMR spectroscopy. The fluorine atoms couple with the proton and the carbon of the group, leading to characteristic splitting patterns.
-
Bromine Atom (-Br): As a halogen, bromine influences the electronic environment of the aromatic ring and its isotopic pattern (⁷⁹Br and ⁸¹Br) is observable in high-resolution mass spectrometry.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Caption: Workflow for ¹H NMR data acquisition.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | d | 1H | Ar-H | Aromatic proton ortho to the ester, deshielded by the carbonyl group. |
| ~7.6-7.7 | dd | 1H | Ar-H | Aromatic proton ortho to the bromine, showing coupling to two other aromatic protons. |
| ~7.1-7.2 | d | 1H | Ar-H | Aromatic proton ortho to the difluoromethoxy group. |
| ~6.6 (t, J ≈ 73 Hz) | t | 1H | -OCH F₂ | The proton of the difluoromethoxy group is split into a triplet by the two equivalent fluorine atoms. The large coupling constant is characteristic of geminal H-F coupling.[1] |
| ~3.9 | s | 3H | -COOCH ₃ | The methyl ester protons appear as a singlet in a typical region for this functional group. |
Interpretation:
The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals for the three aromatic protons. The electron-withdrawing nature of the carbonyl group will deshield the ortho proton, shifting it downfield.[2] The difluoromethoxy group also has an electron-withdrawing inductive effect, influencing the chemical shifts of the adjacent protons. The most characteristic signal is the triplet for the proton of the difluoromethoxy group, with a large coupling constant (J) of approximately 73 Hz due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.
-
Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Assignment | Rationale |
| ~165 | s | C =O | The carbonyl carbon of the ester group. |
| ~155 | t | Ar-C -O | The aromatic carbon attached to the difluoromethoxy group, split into a triplet by the two fluorine atoms. |
| ~135 | s | Ar-C | Aromatic carbon. |
| ~132 | s | Ar-C | Aromatic carbon. |
| ~125 | s | Ar-C -Br | The aromatic carbon attached to the bromine atom. |
| ~120 | s | Ar-C | Aromatic carbon. |
| ~115 (t, J ≈ 260 Hz) | t | -OC HF₂ | The carbon of the difluoromethoxy group, appearing as a triplet with a large one-bond C-F coupling constant.[3][4] |
| ~53 | s | -COOC H₃ | The methyl carbon of the ester group. |
Interpretation:
The ¹³C NMR spectrum is expected to show nine distinct signals. The carbonyl carbon appears downfield, typical for ester groups.[5] The carbon of the difluoromethoxy group will be split into a triplet with a large coupling constant due to the two attached fluorine atoms. The aromatic carbon attached to this group will also show a triplet splitting, but with a smaller two-bond C-F coupling constant. The other aromatic carbons will have chemical shifts influenced by the attached substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Process the data to obtain a transmittance or absorbance spectrum.
Caption: Workflow for IR data acquisition.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| ~2960 | Weak | Aliphatic C-H stretch | Stretching vibration of the methyl group C-H bonds. |
| ~1730 | Strong | C=O stretch | The carbonyl stretch of the aromatic ester is a very strong and sharp absorption.[6][7] |
| ~1600, ~1480 | Medium | Aromatic C=C stretch | Benzene ring skeletal vibrations. |
| ~1250 | Strong | Asymmetric C-O-C stretch | The C-O stretching of the ester group.[6] |
| ~1100-1000 | Strong | C-F stretch | Strong absorptions due to the C-F bonds of the difluoromethoxy group. |
| ~800-700 | Strong | C-H out-of-plane bend | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
| ~600 | Medium | C-Br stretch | Stretching vibration of the carbon-bromine bond. |
Interpretation:
The IR spectrum will be dominated by a strong carbonyl absorption around 1730 cm⁻¹, confirming the presence of the ester.[6][7] Strong bands in the 1250-1000 cm⁻¹ region will be indicative of the C-O and C-F stretching vibrations. The aromatic C-H and C=C stretching bands will also be present, confirming the aromatic nature of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization, or electron ionization (EI) for fragmentation analysis.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the data to identify the molecular ion and major fragment ions.
Predicted Mass Spectrometry Data (Electron Ionization):
| m/z | Possible Fragment | Rationale |
| 280/282 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1). |
| 249/251 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 221/223 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 171 | [M - Br - OCH₃]⁺ | Subsequent loss of the bromine atom and the methoxy radical. |
| 105 | [C₆H₄CO]⁺ | A common fragment in the mass spectra of benzoates.[8] |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives.[8] |
Interpretation:
The mass spectrum should show a molecular ion peak at m/z 280 and 282, corresponding to the two isotopes of bromine, with approximately equal intensity. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-OCH₃) and the entire carbomethoxy group (-COOCH₃).[9][10][11] The presence of the difluoromethoxy group may lead to additional fragmentation pathways involving the loss of CHF₂.
Summary of Spectroscopic Data
| Technique | Key Feature | Predicted Value |
| ¹H NMR | Aromatic Protons | ~7.1-7.9 ppm (3H) |
| Difluoromethoxy Proton | ~6.6 ppm (t, J ≈ 73 Hz, 1H) | |
| Methyl Ester Protons | ~3.9 ppm (s, 3H) | |
| ¹³C NMR | Carbonyl Carbon | ~165 ppm |
| Difluoromethoxy Carbon | ~115 ppm (t, J ≈ 260 Hz) | |
| Methyl Ester Carbon | ~53 ppm | |
| IR | C=O Stretch | ~1730 cm⁻¹ (strong) |
| C-O Stretch | ~1250 cm⁻¹ (strong) | |
| C-F Stretch | ~1100-1000 cm⁻¹ (strong) | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 280/282 |
| Base Peak (probable) | [M - OCH₃]⁺ (m/z 249/251) |
Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unequivocal identification and characterization of this compound. The unique spectral features arising from the difluoromethoxy group, in particular, serve as a valuable diagnostic tool. This information is essential for researchers working with this molecule, ensuring the integrity of their starting materials and enabling the accurate analysis of reaction outcomes.
References
- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. brainly.com [brainly.com]
- 7. homework.study.com [homework.study.com]
- 8. brainly.com [brainly.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comprehensive Technical Guide to the Solubility Profile of Methyl 5-bromo-2-(difluoromethoxy)benzoate
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility profile of Methyl 5-bromo-2-(difluoromethoxy)benzoate, a compound of interest in modern drug discovery. The strategic inclusion of a difluoromethoxy group (-OCF₂H) imparts unique physicochemical properties, including metabolic stability and the rare capacity to act as a lipophilic hydrogen bond donor.[1][2] Understanding its solubility is not merely a data-gathering exercise; it is fundamental to predicting its behavior in physiological environments and designing viable formulations. This document outlines the foundational principles of solubility, presents detailed, field-proven protocols for its determination, and explains the causality behind key experimental choices, empowering researchers to conduct a thorough and meaningful characterization of this and similar molecules.
Introduction: The Strategic Importance of this compound
This compound (CAS: 1131587-78-4, Molecular Formula: C₉H₇BrF₂O₃, MW: 281.05 g/mol ) is a halogenated aromatic ester featuring a difluoromethoxy substituent.[3] This functional group is not a trivial addition; it is a strategic tool in medicinal chemistry used to fine-tune a molecule's properties.[1] The -OCF₂H group enhances metabolic stability due to the strength of the carbon-fluorine bonds and can act as a bioisostere for hydroxyl or thiol groups, potentially preserving crucial interactions with biological targets while preventing metabolic degradation.[2][4][5]
The primary objective of this guide is to equip researchers, chemists, and drug development professionals with the necessary theoretical framework and practical methodologies to accurately characterize the solubility of this compound. We will dissect the critical differences between thermodynamic and kinetic solubility, detail robust experimental protocols, and provide a logical framework for interpreting the resulting data.
Foundational Concepts in Solubility Science
A precise understanding of solubility requires differentiating between its two primary forms: thermodynamic and kinetic. This distinction is paramount, as the values can differ significantly and have profound implications for drug development.[6]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound at equilibrium. It is defined as the maximum concentration of a solute that can be dissolved in a solvent under a specific set of conditions (temperature, pressure, pH), where the solid phase and the solution phase are in equilibrium.[7] This value is typically determined using the "shake-flask" method, which is considered the gold standard.[8] The thermodynamic solubility of the most stable crystalline form represents the lowest, most relevant solubility value for formulation development.
-
Kinetic Solubility: This is a measure of a compound's ability to remain in solution after being rapidly introduced from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[9] The resulting value is often the concentration at which the compound begins to precipitate from a supersaturated state.[10][11] Kinetic solubility assays are high-throughput and common in early drug discovery for screening large numbers of compounds, but they often yield higher values than thermodynamic solubility because they may reflect the solubility of more soluble, metastable solid forms (like amorphous material).[6][9]
The solid-state form (e.g., different polymorphs, or crystalline vs. amorphous) of the compound dictates its thermodynamic solubility.[12] An amorphous solid, lacking a defined crystal lattice, is generally more soluble than its crystalline counterparts. It is crucial to characterize the solid form before and after a solubility experiment to ensure data integrity.
Caption: Relationship between core solubility concepts.
Physicochemical Assessment of the Target Molecule
The molecular structure of this compound provides critical clues to its expected solubility behavior.
-
Aromatic Core & Bromine: The benzene ring and the bromine atom contribute significantly to the molecule's lipophilicity, suggesting poor intrinsic aqueous solubility.
-
Methyl Ester Group: As a neutral functional group, the methyl ester is not expected to ionize across the physiological pH range.[13] However, esters are susceptible to acid- or base-catalyzed hydrolysis, which could cleave the molecule into 5-bromo-2-(difluoromethoxy)benzoic acid and methanol.[14] This chemical instability must be assessed, as it can confound solubility measurements. The resulting carboxylic acid would exhibit pH-dependent solubility.[15]
-
The Difluoromethoxy Group (-OCF₂H): This is the most influential group. The two highly electronegative fluorine atoms make the attached hydrogen atom acidic, allowing it to function as a hydrogen bond donor.[4] This unique feature, termed a "lipophilic hydrogen bond donor," allows it to interact favorably with both polar and non-polar environments, a highly desirable trait in drug design.[1]
Caption: Impact of molecular features on physicochemical properties.
Experimental Design for Solubility Profiling
A multi-faceted experimental approach is required for a complete solubility profile. The following protocols are designed to be self-validating and provide a comprehensive dataset.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method establishes the true equilibrium solubility and serves as the benchmark for all other measurements.[8][16]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, 0.1 M HCl, PBS pH 7.4, methanol, acetonitrile). The presence of undissolved solid throughout the experiment is essential.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium.[17] A minimum of 24-48 hours is standard, but the equilibration time should be confirmed by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifuging the vials and then sampling the clear supernatant, or by using a syringe filter (ensure the compound does not adsorb to the filter material).[12]
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV (see Protocol 3).
-
Solid Phase Analysis: Recover the remaining solid from the vials and analyze it using techniques like Powder X-ray Diffraction (PXRD) to confirm that no phase transformation (polymorphic change) occurred during the experiment.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[18][19]
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile) to create a primary stock solution of known concentration.
-
Calibration Curve: Prepare a series of at least five calibration standards by serially diluting the primary stock solution with the mobile phase.[18]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by scanning a dilute solution from 200-400 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration. The curve must exhibit excellent linearity (R² > 0.999).[16]
-
Sample Measurement: Inject the diluted supernatant samples from the solubility experiments. Use the calibration curve equation to calculate the exact concentration in the analyzed samples, and then back-calculate to determine the concentration in the original undiluted supernatant.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, structured table to facilitate comparison across different conditions.
Table 1: Solubility Profile of this compound
| Solvent / Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Solid Form Post-Experiment |
| Deionized Water | 25 | Thermodynamic | [Data] | [Data] | [e.g., Form I] |
| 0.1 M HCl (pH ~1) | 25 | Thermodynamic | [Data] | [Data] | [e.g., Form I] |
| PBS (pH 7.4) | 25 | Thermodynamic | [Data] | [Data] | [e.g., Form I] |
| Deionized Water | 37 | Thermodynamic | [Data] | [Data] | [e.g., Form I] |
| PBS (pH 7.4) | 37 | Thermodynamic | [Data] | [Data] | [e.g., Form I] |
| Methanol | 25 | Thermodynamic | [Data] | [Data] | N/A |
| Acetonitrile | 25 | Thermodynamic | [Data] | [Data] | N/A |
| DMSO | 25 | Thermodynamic | [Data] | [Data] | N/A |
| PBS (pH 7.4) | 25 | Kinetic | [Data] | [Data] | [e.g., Amorphous] |
Interpretation:
-
Aqueous vs. Organic: A significant difference in solubility between aqueous buffers and organic solvents like methanol or acetonitrile will confirm the compound's lipophilic nature.
-
pH Effect: Compare the solubility at pH 1 and pH 7.4. For this ester, little difference is expected unless hydrolysis has occurred. Any significant, time-dependent increase in solubility at low or high pH may indicate degradation to the more soluble carboxylate salt.
-
Temperature Effect: For most solids, solubility increases with temperature.[10] The magnitude of this increase provides insight into the thermodynamics of dissolution.
-
Thermodynamic vs. Kinetic: A higher kinetic solubility value compared to the thermodynamic value is common and indicates the formation of a supersaturated solution.[6]
Advanced Characterization: Crystal Morphology Engineering
If the thermodynamic solubility of this compound is found to be prohibitively low for a desired application, advanced formulation strategies may be necessary. One such strategy is crystal morphology engineering. The shape (habit) of a crystal can significantly impact its dissolution rate and powder handling properties like flowability.[20][21] Techniques such as solvent selection or the use of tailor-made additives during crystallization can be employed to produce crystals with more favorable, equidimensional shapes (e.g., blocks) rather than high-aspect-ratio shapes (e.g., needles), which tend to dissolve more slowly and process poorly.[20][22]
Conclusion
Characterizing the solubility of this compound is a foundational step in its development pathway. A scientifically rigorous approach demands more than a single data point; it requires a comprehensive profile that distinguishes between thermodynamic and kinetic solubility, assesses the impact of pH and temperature, and validates the integrity of the solid state. The unique properties conferred by the difluoromethoxy group make this compound a compelling candidate for further research, and the protocols and principles outlined in this guide provide the necessary framework for generating the robust, high-quality solubility data required to advance its development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1131587-78-4 [sigmaaldrich.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. quora.com [quora.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. ajdhs.com [ajdhs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. solubility experimental methods.pptx [slideshare.net]
- 18. pharmaguru.co [pharmaguru.co]
- 19. improvedpharma.com [improvedpharma.com]
- 20. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Methyl 5-bromo-2-(difluoromethoxy)benzoate
This guide provides a comprehensive exploration of the reactivity of the carbon-bromine (C-Br) bond in Methyl 5-bromo-2-(difluoromethoxy)benzoate, a versatile building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in synthetic applications. We will delve into the electronic influences on the C-Br bond and provide detailed, field-proven protocols for its functionalization through various cross-coupling and nucleophilic substitution reactions.
Introduction: The Unique Profile of this compound
This compound is a polysubstituted aromatic compound featuring a bromine atom, a methyl ester, and a difluoromethoxy group. The strategic placement of these functionalities imparts a distinct reactivity profile, making the C-Br bond a prime target for a wide array of chemical transformations. The presence of the electron-withdrawing methyl ester and the strongly electron-withdrawing difluoromethoxy group significantly influences the electronic environment of the aromatic ring, thereby activating the C-Br bond towards specific reaction classes.
The difluoromethoxy (-OCF₂H) group, in particular, is of growing interest in drug design. It is often employed as a bioisostere for other functional groups, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capability. Understanding and controlling the reactivity of the C-Br bond in this scaffold is therefore crucial for the synthesis of novel chemical entities with potential therapeutic applications.
The Electronically Deficient Nature of the Aryl System
The reactivity of the C-Br bond in this compound is fundamentally governed by the electron-deficient character of the benzene ring. This is a direct consequence of the cumulative electron-withdrawing effects of the substituents:
-
Methyl Ester (-CO₂Me): This group exerts a moderate electron-withdrawing effect through both induction and resonance.
-
Difluoromethoxy (-OCF₂H): The two highly electronegative fluorine atoms create a strong inductive effect, pulling electron density away from the aromatic ring. While the oxygen atom can participate in resonance donation, the strong inductive withdrawal dominates, rendering the group net electron-withdrawing.
This pronounced electron deficiency has two major implications for the C-Br bond:
-
Activation towards Palladium-Catalyzed Cross-Coupling Reactions: The electron-poor nature of the aryl bromide facilitates the oxidative addition step in palladium catalytic cycles, which is often the rate-determining step. This enhanced reactivity allows for milder reaction conditions and broader substrate scope in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, making the displacement of the bromide ion by a suitable nucleophile a viable synthetic route.[2][3]
The following sections will provide detailed protocols and mechanistic insights into these key transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The C-Br bond in this compound serves as an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the substrate generally leads to high reactivity.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. For an electron-deficient aryl bromide like this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is typically efficient.[4]
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the dioxane solvent.
-
Add the catalyst-ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand Selection (SPhos): Bulky, electron-rich phosphine ligands like SPhos are highly effective for Suzuki couplings of electron-deficient aryl bromides as they promote the reductive elimination step and stabilize the palladium catalyst.
-
Base Selection (K₃PO₄): A moderately strong base like potassium phosphate is often optimal. Stronger bases can sometimes lead to side reactions, including dehalogenation of the starting material, a common issue with electron-poor aryl halides.[5]
-
Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
A potential side reaction with electron-deficient aryl bromides is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[5]
Mitigation Strategies:
| Strategy | Rationale |
| Use a Milder Base | Strong bases can promote pathways leading to hydride formation. Switching from K₃PO₄ to a weaker base like K₂CO₃ or CsF may be beneficial. |
| Lower Reaction Temperature | Higher temperatures can increase the rate of dehalogenation. Running the reaction at the lowest effective temperature is advisable. |
| Optimize Ligand | The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation. Screening different phosphine ligands may be necessary. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[6] For electron-deficient substrates, this reaction is generally efficient.[7]
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene (10 mL).
-
Add this compound (1.0 mmol) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): The combination of a Pd(0) source and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for a broad range of amines and aryl halides, including challenging electron-deficient substrates.[7]
-
Base Selection (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common and effective choice.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, and electron-withdrawing groups on the aryl halide enhance the reaction rate.[9][10]
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalyst System (Pd/Cu): The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
-
Base/Solvent (Triethylamine): Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HBr formed during the reaction.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the substituents on this compound also activates the C-Br bond towards nucleophilic aromatic substitution (SNAr).[2] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the bromide ion.[11]
-
Nucleophile Strength: Strong nucleophiles are generally required. Common examples include alkoxides, thiolates, and amines.
-
Leaving Group Ability: The rate of SNAr reactions often follows the order F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom. However, with good nucleophiles and highly activated systems, the reaction can still be efficient with a bromide leaving group.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the cation of the nucleophile and increase its reactivity.
This protocol provides a general procedure for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (10 mL) and stir the suspension.
-
Add the thiol (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 80-120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The C-Br bond in this compound is a highly versatile functional group that can be readily transformed through a variety of modern synthetic methodologies. The electron-deficient nature of the aromatic ring, imparted by the methyl ester and the potent difluoromethoxy group, makes this substrate an excellent candidate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, this electronic activation opens the door to nucleophilic aromatic substitution reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to advanced materials. Careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, and base, is paramount to achieving high yields and minimizing side reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Literature review on the importance of difluoromethoxybenzoates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the intricate chess game of drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical moieties available to medicinal chemists, the difluoromethoxy group (-OCF₂H) has emerged as a particularly powerful and versatile tool. Its unique electronic and steric properties offer a nuanced approach to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of the importance of difluoromethoxybenzoates and the broader class of difluoromethoxyaryl compounds, grounded in field-proven insights and established scientific principles.
The Strategic Advantage of the Difluoromethoxy Group
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3] The difluoromethoxy group, in particular, offers a unique constellation of properties that sets it apart from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.
A Tunable Bioisostere
The difluoromethoxy group serves as an excellent bioisostere for several common functional groups, including hydroxyl, thiol, and even amine groups.[4][5] This is largely due to the acidic nature of its hydrogen atom, which allows it to act as a hydrogen bond donor—a capability absent in the trifluoromethoxy group.[4] By replacing metabolically labile groups, the -OCF₂H moiety can significantly enhance a drug's half-life while preserving crucial interactions with biological targets.[4]
Modulating Physicochemical Properties
The difluoromethoxy group provides a valuable intermediate level of lipophilicity. It is more lipophilic than a methoxy group but less so than a trifluoromethoxy group, allowing for finer control over a molecule's solubility and membrane permeability.[4][6] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of the fluorine atoms also influences the acidity or basicity (pKa) of adjacent functional groups, which can be strategically leveraged to improve drug-like properties.[6]
Enhancing Metabolic Stability
A primary driver for the inclusion of the difluoromethoxy group is the remarkable strength of the carbon-fluorine bond.[4] This bond is highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism.[4] Replacing a metabolically vulnerable methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's systemic exposure and duration of action.[6]
The Role of Difluoromethoxybenzoates in Drug Discovery: A Mechanistic Perspective
Difluoromethoxybenzoates serve as important building blocks and final compounds in pharmaceutical research and development. The benzoate scaffold is a common feature in many bioactive molecules, and the introduction of a difluoromethoxy group can profoundly impact their therapeutic potential.
Case Study: Roflumilast
Roflumilast (Daliresp®), a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD), prominently features a difluoromethoxy group.[4] The presence of this group contributes to the drug's potency and metabolic stability.[4] Roflumilast inhibits PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and a subsequent reduction in inflammatory responses.[4]
Caption: Signaling pathway of Roflumilast, a PDE4 inhibitor.
Case Study: Pantoprazole
Pantoprazole (Protonix®) is a proton pump inhibitor that contains a difluoromethoxy group on its benzimidazole ring.[4] This group is crucial for the drug's chemical stability and mechanism of action in treating acid-related disorders.[4]
Synthesis of Difluoromethoxybenzoates: A Step-by-Step Protocol
The synthesis of difluoromethoxybenzoates typically involves the difluoromethoxylation of a corresponding hydroxybenzoic acid derivative, followed by esterification if necessary. The following is a representative protocol for the synthesis of a generic methyl 4-(difluoromethoxy)benzoate.
Experimental Protocol: Synthesis of Methyl 4-(difluoromethoxy)benzoate
Step 1: Difluoromethoxylation of Methyl 4-hydroxybenzoate
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a pressure vessel, add a base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Seal the vessel and cool the mixture to 0 °C.
-
Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22), into the vessel.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(difluoromethoxy)benzoate.
Step 2: Characterization
-
Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Caption: General workflow for the synthesis of a difluoromethoxybenzoate.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the difluoromethoxy group in comparison to the methoxy and trifluoromethoxy groups, which are critical for making informed decisions during the drug design process.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.45 | +1.04 |
| Hammett Sigma Constant (σp) | -0.27 | +0.14 | +0.35 |
| Hydrogen Bond Donating Ability | No | Yes | No |
| Metabolic Stability | Low (O-demethylation) | High | High |
Conclusion and Future Perspectives
The difluoromethoxy group is a powerful asset in the medicinal chemist's toolkit, offering a unique combination of properties to overcome common challenges in drug development.[6] Its ability to enhance metabolic stability, fine-tune lipophilicity, and act as a hydrogen bond donor makes it a valuable substituent for the optimization of lead compounds.[4][6] As synthetic methodologies for the introduction of this group continue to improve, we can expect to see an even greater number of drug candidates and approved drugs featuring the difluoromethoxy moiety in the future. The strategic application of difluoromethoxybenzoates and other difluoromethoxy-containing scaffolds will undoubtedly continue to play a crucial role in the development of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A review: FDA-approved fluorine-containing small molecules from 2015 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Methyl 5-bromo-2-(difluoromethoxy)benzoate as a Versatile Fragment for Biophysical Screening
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel starting points for drug development.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes smaller libraries of low molecular weight compounds (<300 Da), or "fragments".[4][5] These fragments, though typically exhibiting weak binding affinities (in the high micromolar to millimolar range), form highly efficient and specific interactions with their protein targets.[6][7] This efficiency allows for a more comprehensive exploration of a target's chemical space, often revealing binding sites and interaction modes that larger molecules might miss.[3][6] The journey from a low-affinity fragment hit to a potent lead compound is then a rational, structure-guided process of chemical elaboration, such as growing, linking, or merging fragments.[8][9]
This application note focuses on a particularly valuable tool for FBDD campaigns: Methyl 5-bromo-2-(difluoromethoxy)benzoate . We will explore its unique chemical properties and provide detailed protocols for its application in primary screening via Surface Plasmon Resonance (SPR) and hit validation using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Featured Fragment: this compound
The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.[10] this compound is an exemplary fragment due to its balanced physicochemical properties and strategically incorporated functionalities that make it amenable to multiple biophysical detection techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1131587-78-4 | [11][12] |
| Molecular Formula | C₉H₇BrF₂O₃ | [12] |
| Molecular Weight | 281.05 g/mol | [12] |
| Physical Form | Solid | [11] |
| Purity | ≥96% | [11] |
Key Structural Features and Their Rationale:
-
Low Molecular Weight: At ~281 Da, it comfortably adheres to the "Rule of Three," a common guideline for fragment properties, ensuring a higher probability of efficient binding.[5]
-
Difluoromethoxy Group (-OCF₂H): This is the fragment's most powerful feature. The two fluorine atoms provide a clean, sensitive handle for ¹⁹F NMR spectroscopy.[13] ¹⁹F NMR is an ideal technique for fragment screening because of its high sensitivity, the wide chemical shift range of fluorine, and the absence of background signals in biological samples, allowing for the screening of fragment cocktails.[2][13][14]
-
Bromo Group (-Br): The bromine atom provides a heavy-atom substituent useful for phasing in X-ray crystallography, which is often the ultimate step in structurally characterizing the fragment-protein interaction.[15]
-
Methyl Ester Group (-COOCH₃): This group can act as both a hydrogen bond acceptor and a potential vector for synthetic elaboration (fragment growing) during the hit-to-lead optimization phase.[8]
The FBDD Screening Workflow: A Step-by-Step Overview
A successful FBDD campaign is a multi-stage process that progressively filters and validates hits. The workflow ensures that resources are focused on only the most promising chemical matter.
Figure 1: A generalized workflow for Fragment-Based Drug Discovery.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries.[16][17][18] It measures changes in refractive index near a sensor surface to monitor the binding of an analyte (the fragment) to an immobilized ligand (the target protein) in real-time.[19][20] Its low protein consumption and ability to provide kinetic data make it a preferred method for FBDD.[7][17]
Objective: To identify initial fragment hits that bind to a target protein by screening at a single high concentration.
Materials:
-
Biacore T200 SPR system (or equivalent)
-
Series S Sensor Chip CM5 (or other suitable surface)
-
Target protein of interest (≥95% purity)
-
This compound (M5B2DB)
-
SPR Running Buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization reagents (e.g., Amine Coupling Kit: EDC, NHS, ethanolamine)
-
High-quality anhydrous DMSO
-
96- or 384-well plates
Methodology:
-
Protein Immobilization:
-
Rationale: Covalently attaching the target protein to the sensor surface is the first critical step. Amine coupling is a common, robust method. The goal is to achieve a surface density that provides a sufficient signal window for small fragment binding without causing mass transport limitations.
-
Procedure:
-
Equilibrate the sensor surface with SPR Running Buffer.
-
Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein injection to allow for subtraction of bulk refractive index changes.[17]
-
-
-
Fragment Preparation:
-
Rationale: Accurate solution preparation is crucial. Fragments are dissolved in 100% DMSO to create high-concentration stocks, which are then diluted into the running buffer for the assay.
-
Procedure:
-
Prepare a 100 mM stock solution of M5B2DB in 100% anhydrous DMSO.
-
For the primary screen, prepare a 200 µM solution of the fragment in SPR Running Buffer. Crucially, ensure the final DMSO concentration is matched across all samples and the running buffer itself (e.g., 2% DMSO). This requires a solvent correction protocol to minimize false positives arising from refractive index mismatches.[17][19]
-
-
-
SPR Screening Run:
-
Rationale: A single-concentration injection is used for primary screening to maximize throughput.[21] The key is to detect any binding event, which will be quantified later.
-
Procedure:
-
Set the system temperature (e.g., 25°C).
-
Inject the 200 µM M5B2DB solution over the target and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds followed by a dissociation time of 60-120 seconds.
-
After each cycle, wash the system with a solution like 50% DMSO to prevent compound carryover.[21]
-
Include buffer-only injections periodically to double-reference the data.
-
-
-
Data Analysis and Hit Triage:
-
Rationale: A "hit" is identified by a specific binding response on the target surface that is absent on the reference surface.
-
Procedure:
-
Process the raw data by subtracting the reference flow cell signal and a buffer blank injection (double referencing).
-
A fragment is considered an initial hit if it produces a stable and reproducible binding response significantly above the background noise (e.g., >3 standard deviations of the mean of control responses).
-
Hits should be confirmed via a dose-response experiment to determine the equilibrium dissociation constant (K_D) and ensure the binding is saturable. Typical fragment K_D values range from 20 µM to 5 mM.[4][15]
-
-
Protocol 2: Orthogonal Hit Validation by ¹⁹F NMR Spectroscopy
NMR spectroscopy is a gold-standard technique in FBDD because it directly observes the binding event in solution, reducing the likelihood of artifacts seen in surface-based assays.[15][22] For a fluorinated fragment like M5B2DB, ¹⁹F NMR is exceptionally powerful. A change in the fluorine signal (e.g., chemical shift, line broadening) upon addition of the target protein is direct evidence of binding.[14][23]
Objective: To validate hits from the primary SPR screen and confirm a direct interaction between M5B2DB and the target protein in solution.
Materials:
-
High-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe.
-
Purified target protein.
-
Validated hit fragment (M5B2DB).
-
NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.2 in 99.9% D₂O).
Methodology:
-
Sample Preparation:
-
Rationale: Clean, well-prepared samples are essential for high-quality NMR data. The protein must be soluble and stable at the required concentrations.
-
Procedure:
-
Prepare a 1 M stock of M5B2DB in deuterated DMSO (DMSO-d₆).
-
Prepare two NMR samples:
-
Sample A (Reference): 500 µM M5B2DB in NMR buffer.
-
Sample B (Test): 500 µM M5B2DB and 25 µM target protein in NMR buffer. The final DMSO-d₆ concentration should be identical and low (<1%).
-
-
-
-
¹⁹F NMR Data Acquisition:
-
Rationale: A simple one-dimensional ¹⁹F experiment is sufficient for hit validation. The parameters are optimized to provide a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Tune and match the NMR probe for ¹⁹F.
-
Acquire a 1D ¹⁹F spectrum for Sample A (fragment only). This will show a sharp signal for the -OCF₂H group.
-
Acquire a 1D ¹⁹F spectrum for Sample B (fragment + protein) using the identical acquisition parameters.
-
-
-
Data Analysis and Interpretation:
-
Rationale: Binding of the fragment to the large protein target will alter the local chemical environment of the fluorine atoms and tumble more slowly in solution. This causes observable changes in the NMR signal.
-
Interpretation:
-
Binding Confirmed: If M5B2DB binds to the protein, you will observe a change in the ¹⁹F signal in Sample B compared to Sample A. This can manifest as:
-
Chemical Shift Perturbation (CSP): The signal shifts to a different frequency.
-
Line Broadening: The signal becomes wider and shorter due to the fragment taking on the slower tumbling rate of the protein.
-
-
No Binding: If there is no interaction, the ¹⁹F spectra of Sample A and Sample B will be identical.
-
-
Self-Validation: This method is inherently self-validating. An observed perturbation is direct, unambiguous evidence of a physical interaction between the fluorine atoms of the fragment and the target protein in solution.
-
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. obn.org.uk [obn.org.uk]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. sartorius.com [sartorius.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 1131587-78-4 [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for the Strategic Incorporation of Methyl 5-bromo-2-(difluoromethoxy)benzoate into Agrochemical Candidates
Introduction: The Strategic Advantage of Fluorine in Agrochemical Design
The thoughtful introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern agrochemical design. These moieties can profoundly influence a compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It serves as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups, and can significantly enhance the efficacy of pesticides.[1] The difluoromethoxy group often leads to improved metabolic stability and bioavailability compared to its non-fluorinated or trifluoromethylated counterparts.[1]
Methyl 5-bromo-2-(difluoromethoxy)benzoate is a key building block that masterfully combines the beneficial properties of the difluoromethoxy group with the synthetic versatility of a strategically placed bromine atom. This bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound in the development of next-generation agrochemical candidates.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1131587-78-4 | |
| Molecular Formula | C₉H₇BrF₂O₃ | |
| Molecular Weight | 281.05 g/mol | |
| Appearance | Solid | |
| Purity | ≥96% | |
| Storage | Sealed in dry, room temperature |
Predicted NMR Spectral Data
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J = 2.4 Hz, 1H): Aromatic proton ortho to the bromine.
-
δ 7.60 (dd, J = 8.8, 2.4 Hz, 1H): Aromatic proton meta to the bromine and ortho to the ester.
-
δ 7.15 (d, J = 8.8 Hz, 1H): Aromatic proton ortho to the difluoromethoxy group.
-
δ 6.60 (t, J = 73.2 Hz, 1H): Difluoromethoxy proton (-OCF₂H ).
-
δ 3.90 (s, 3H): Methyl ester protons (-COOCH₃).
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ 164.5 (s): Carbonyl carbon of the ester.
-
δ 152.0 (t, J = 3.0 Hz): Aromatic carbon attached to the difluoromethoxy group.
-
δ 136.0 (s): Aromatic carbon.
-
δ 128.0 (s): Aromatic carbon.
-
δ 118.5 (s): Aromatic carbon attached to the bromine.
-
δ 117.0 (s): Aromatic carbon.
-
δ 115.0 (t, J = 260.0 Hz): Difluoromethoxy carbon (-OC F₂H).
-
δ 52.5 (s): Methyl ester carbon (-COOC H₃).
Synthesis Protocol: Preparation of this compound
The synthesis of this compound can be efficiently achieved from commercially available methyl 5-bromosalicylate through a difluoromethylation reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Materials:
-
Methyl 5-bromosalicylate
-
Ethyl bromodifluoroacetate (or a similar difluoromethylating agent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromosalicylate (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 5-bromosalicylate. Add ethyl bromodifluoroacetate (1.5 equiv.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Application in Agrochemical Synthesis: Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful and widely used methods in agrochemical discovery.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with various aryl and heteroaryl boronic acids.
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water. Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N bond formation between this compound and a variety of primary or secondary amines.
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv.)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Strategic Application in Agrochemical Scaffolds
The derivatized products from this compound can serve as key intermediates for a wide range of agrochemical classes, including fungicides, herbicides, and insecticides. The difluoromethoxy group often imparts favorable properties that can lead to enhanced biological activity.
References
Application Notes and Protocols: The Strategic Role of the Difluoromethoxy Group in Modulating Drug-Like Properties
Introduction: The Rise of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine and fluorinated moieties has become a cornerstone of modern drug discovery, offering a powerful lever to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2] Among the arsenal of fluorine-containing functional groups, the difluoromethoxy group (-OCF₂H) has emerged as a particularly versatile and valuable tool.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted role of the difluoromethoxy group. We will delve into its nuanced effects on key drug-like properties, provide detailed, field-proven experimental protocols for their evaluation, and showcase its successful application in marketed pharmaceuticals.
The difluoromethoxy group is not merely a fluorinated analog of the common methoxy group; it possesses a unique combination of electronic and steric properties that can be strategically exploited to overcome common challenges in drug development, such as poor metabolic stability and suboptimal target engagement.[4][5] Its ability to act as a lipophilic hydrogen bond donor, a rare and sought-after characteristic, further distinguishes it in the landscape of medicinal chemistry.[6][7] This guide is designed to equip you with the foundational knowledge and practical methodologies to effectively harness the potential of the -OCF₂H group in your drug discovery programs.
Modulating Physicochemical Properties: A Deep Dive into the Difluoromethoxy Group's Influence
The introduction of a difluoromethoxy group can profoundly alter a molecule's behavior in a biological system. Understanding its impact on fundamental physicochemical properties is paramount to its rational application.
Lipophilicity and Solubility: A Balancing Act
A molecule's lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[8] The difluoromethoxy group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more heavily fluorinated trifluoromethoxy (-OCF₃) group.[3][9] This moderate increase can be advantageous for enhancing membrane permeability and improving oral absorption without the excessive lipophilicity that can lead to poor solubility and increased metabolic clearance.[8]
However, the effect of the -OCF₂H group on lipophilicity is highly context-dependent and can be influenced by the electronic nature of the molecular scaffold to which it is attached.[7] The experimental ΔlogP (the change in LogP upon substitution) for replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4.[7][10] This highlights the importance of empirical determination for each new chemical series.
Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs
| Compound | Substituent | LogP | pKa | Hammett Constant (σp) |
| Anisole | -OCH₃ | 2.11 | -6.54 | -0.27 |
| Difluoromethoxybenzene | -OCF₂H | 2.37 | Not Available | +0.14[3] |
| Trifluoromethoxybenzene | -OCF₃ | 2.85 | Not Available | +0.35[3] |
| Note: LogP and pKa values are representative and can vary based on the specific molecule and experimental conditions.[3] |
Electronic Effects and Hydrogen Bonding: A Unique Duality
With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is classified as weakly electron-withdrawing.[3] This electronic perturbation can influence the reactivity and binding affinity of the parent molecule. A key and distinguishing feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor.[6][7] This is a rare property for a lipophilic group and enables it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[7][11] This bioisosteric replacement can be a powerful strategy to improve metabolic stability while preserving crucial hydrogen bonding interactions with biological targets.[2][4] The hydrogen bond acidity of the difluoromethyl group is comparable to that of thiophenol and aniline.[6][7]
Caption: Hydrogen bonding interaction of the -OCF₂H group.
Enhanced Metabolic Stability: Resisting Enzymatic Attack
A primary driver for incorporating the difluoromethoxy group into drug candidates is to bolster their metabolic stability.[3][4] The high strength of the carbon-fluorine bonds renders the -OCF₂H group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][12] A common metabolic liability for molecules containing a methoxy group is O-demethylation.[12] Replacing the -OCH₃ group with an -OCF₂H group effectively blocks this metabolic pathway, which can lead to a longer plasma half-life, reduced clearance, and improved bioavailability.[4][12]
The metabolic fate of a compound is a critical aspect of its drug-like properties. While the difluoromethoxy group itself is robust, its introduction can shift metabolic processes to other parts of the molecule.[12] Therefore, a comprehensive metabolic stability assessment is crucial.
Table 2: Illustrative Metabolic Stability Data
| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Methoxy-Analog | 15 | 46.2 |
| Difluoromethoxy-Analog | > 120 | < 5.8 |
| Note: These are representative values to illustrate the trend. Actual values are compound-dependent. |
Modulation of pKa: Fine-Tuning Ionization
The electron-withdrawing nature of the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby ionizable functional groups.[4][13] This can have significant consequences for a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.[14] For instance, the introduction of an -OCF₂H group can lower the pKa of a nearby basic amine, reducing its positive charge at physiological pH and potentially enhancing its ability to cross the blood-brain barrier. The precise effect on pKa is dependent on the distance and orientation of the -OCF₂H group relative to the ionizable center.[15]
Strategic Applications in Drug Design and Development
The unique physicochemical profile of the difluoromethoxy group translates into several strategic advantages in the design and optimization of drug candidates.
Bioisosterism in Action: A Case for Intelligent Replacement
The ability of the difluoromethoxy group to serve as a bioisostere for hydroxyl, thiol, and even amine groups is a powerful tool for lead optimization.[4][11] This strategy allows for the mitigation of liabilities associated with these common functional groups, such as metabolic instability or poor pharmacokinetic properties, while aiming to retain or even enhance biological activity.[16]
Caption: Bioisosteric replacement strategy using the -OCF₂H group.
Case Studies: From the Bench to the Bedside
The utility of the difluoromethoxy group is not merely theoretical; it is a key feature in several FDA-approved drugs, underscoring its importance in modern therapeutics.[3]
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor widely used for the treatment of gastroesophageal reflux disease (GERD).[3] The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability in the acidic environment of the stomach's parietal cells, where it is converted to its active form. This active form then irreversibly inhibits the H⁺/K⁺-ATPase proton pump.[3]
Caption: Mechanism of action of Pantoprazole.
Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[3] The difluoromethoxy group in Roflumilast contributes to its high potency and metabolic stability, allowing for once-daily dosing. Roflumilast inhibits PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA) and ultimately results in a reduction of inflammatory responses.[3]
References
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
Methyl 5-bromo-2-(difluoromethoxy)benzoate: A Versatile Building Block for Advanced Material and Pharmaceutical Synthesis
Introduction: The Strategic Advantage of the Difluoromethoxy Moiety
In the landscape of modern materials science and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable moiety. Its unique electronic properties and metabolic stability make it a powerful tool for fine-tuning the characteristics of organic molecules. Methyl 5-bromo-2-(difluoromethoxy)benzoate is a key building block that offers a convenient entry point for introducing this advantageous group, along with a reactive handle for further molecular elaboration.
The difluoromethoxy group is often considered a bioisostere of hydroxyl, thiol, and amine functionalities. This is due to its ability to act as a lipophilic hydrogen bond donor, which can lead to enhanced binding affinities with biological targets. Furthermore, the strong carbon-fluorine bonds in the -OCF₂H group confer significant metabolic stability, protecting adjacent functionalities from enzymatic degradation, a crucial attribute in the development of pharmaceuticals with improved pharmacokinetic profiles.
This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and detailed protocols for its application in the synthesis of novel materials and as a scaffold for drug discovery.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a building block is essential for its effective use in synthesis. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 1131587-78-4 | |
| Molecular Formula | C₉H₇BrF₂O₃ | |
| Molecular Weight | 281.05 g/mol | |
| Appearance | Solid | |
| Purity | ≥96% | |
| Storage | Sealed in dry, room temperature | |
| InChI Key | UBPSOKPHMMEARW-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through the difluoromethylation of the corresponding phenol. A common method involves the reaction of Methyl 5-bromosalicylate with a difluoromethylating agent.
Protocol: Synthesis from Methyl 5-bromosalicylate
This protocol describes a general procedure for the synthesis of this compound.
Diagram: Synthetic Workflow
Application Note: A Robust HPLC-UV Method for the Analysis of Methyl 5-bromo-2-(difluoromethoxy)benzoate
Abstract
This application note presents a systematic and robust approach to developing a High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 5-bromo-2-(difluoromethoxy)benzoate. As a key intermediate in pharmaceutical synthesis, ensuring its purity and identity is critical. This guide provides a comprehensive, step-by-step protocol, from initial method scouting and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. We explore the rationale behind critical choices in stationary phase, mobile phase, and detector settings, emphasizing a science-driven and risk-based approach to method development. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.
Analyte Characterization: The Foundation of Method Development
Understanding the physicochemical properties of the target analyte, this compound, is the cornerstone of logical method development.[1] These properties dictate its behavior in a chromatographic system and guide the initial selection of columns, solvents, and detection parameters.
The molecule possesses a moderately hydrophobic substituted benzene ring, making it an ideal candidate for reversed-phase HPLC.[2][3] The presence of the aromatic ring provides a strong chromophore for UV detection. The difluoromethoxy and bromo substituents introduce unique electronic and steric characteristics that can be exploited for selective separation.
| Property | Value / Description | Source |
| Chemical Name | This compound | [4][5][6] |
| CAS Number | 1131587-78-4 | [5][7] |
| Molecular Formula | C₉H₇BrF₂O₃ | [5][7] |
| Molecular Weight | 281.05 g/mol | [5][7] |
| Physical Form | Solid | [7] |
| Key Structural Features | Aromatic Ring, Ester, Bromo, Difluoromethoxy groups | [5][7] |
| Predicted UV λmax | ~210-280 nm (typical for substituted benzoates) | Inferred from structure |
| Predicted Polarity | Moderately non-polar, suitable for reversed-phase HPLC | Inferred from structure |
Guiding Principles: A Framework for Excellence
The objective of analytical method development is to create a procedure that is fit for its intended purpose.[8] This development process should be systematic, and the final method must be validated to ensure reliability, reproducibility, and accuracy.[9][10][11] This guide adheres to the principles outlined in the ICH guidelines Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures), which advocate for a science and risk-based approach.[9][12]
Protocol 1: Systematic Method Development
This section details the experimental workflow for developing a robust separation method from the ground up.
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Columns:
-
Screening Column 1 (Workhorse): C18, 4.6 x 150 mm, 3.5 µm (Provides a baseline for hydrophobic interactions).
-
Screening Column 2 (Alternate Selectivity): Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (Offers π-π interactions with the analyte's aromatic ring).[1][13][14]
-
Screening Column 3 (Fluorinated Phase): Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm (Provides alternative selectivity through dipole-dipole, and π-π interactions, particularly useful for halogenated and fluorinated compounds).[15][16]
-
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[17][18][19]
-
Aqueous Phase: Ultrapure water (18.2 MΩ·cm).
-
Analyte Standard: this compound, reference standard grade.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
Initial Method Scouting
The goal of scouting is to efficiently identify a promising set of starting conditions, including the best column and organic modifier combination.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in Acetonitrile. Dilute this stock to a working concentration of 50 µg/mL using the sample diluent.
-
Instrument Setup: Set the column temperature to 30°C, flow rate to 1.0 mL/min, and injection volume to 5 µL. Set the DAD to collect data from 200-400 nm.
-
Execute Screening Runs: Perform a series of runs using a broad linear gradient (e.g., 5% to 95% organic solvent over 15 minutes) on each of the screening columns with the selected organic modifiers.
-
Data Evaluation:
-
Wavelength Selection: Extract the UV spectrum from the apex of the analyte peak. Select a detection wavelength (λmax) that provides maximum absorbance and is free from solvent interference, likely around 220 nm or 254 nm.
-
Performance Review: Compare the chromatograms. Look for the conditions that provide the best peak shape (tailing factor between 0.9 and 1.5), adequate retention (k' > 2), and the best separation from any visible impurities. The PFP or Phenyl columns may offer enhanced selectivity for closely related aromatic impurities compared to the standard C18.[15][16]
-
Method Optimization
Once the best column and mobile phase system is identified, optimize the separation for speed, efficiency, and robustness. For this example, let's assume the PFP column with an Acetonitrile/Water mobile phase provided the best initial results.
Step-by-Step Protocol:
-
Gradient Optimization: Based on the scouting run, determine the elution percentage of the organic solvent. Create a shallower gradient around this point to improve resolution between the main peak and any impurities. For example, if the peak eluted at 60% ACN, try a gradient of 45-75% ACN over 10 minutes.
-
Isocratic Conversion (Optional): If the separation can be achieved with minimal change in mobile phase composition, converting to an isocratic method can enhance robustness and reproducibility.[19] Calculate the isocratic percentage based on the elution conditions from the optimized gradient.
-
Flow Rate and Temperature Adjustment:
-
Flow Rate: Increasing the flow rate (e.g., to 1.2 mL/min) can reduce run time, but may increase backpressure and slightly decrease efficiency. A balance must be struck.
-
Temperature: Increasing temperature (e.g., to 35°C or 40°C) will decrease mobile phase viscosity, lowering backpressure and often sharpening peaks. It can also subtly alter selectivity.[20][21]
-
Recommended Final Method (Example)
The following table presents a hypothetical final method achieved through the optimization process.
| Parameter | Recommended Condition |
| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 65% Mobile Phase B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detector | DAD |
| Detection Wavelength | 220 nm |
| Run Time | 8 minutes |
Protocol 2: Method Validation (ICH Q2(R2))
Validation demonstrates that the developed analytical procedure is suitable for its intended purpose.[8][9][22] The following protocol outlines the steps to validate the final method in accordance with ICH Q2(R2) guidelines.[9][10][23][24]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| System Suitability | Ensures the chromatographic system is performing adequately. | Tailing Factor ≤ 1.5; Theoretical Plates > 5000; %RSD of peak area and retention time < 1.0% (for n=6 injections). |
| Specificity | Confirms the method can unequivocally assess the analyte in the presence of other components (impurities, degradants). | Peak purity analysis (via DAD) shows no co-elution. Forced degradation shows resolution > 2.0 between analyte and degradants. |
| Linearity & Range | Establishes a linear relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999; Y-intercept should be insignificant. |
| Accuracy | Measures the closeness of test results to the true value. | % Recovery of 80-120% of the nominal concentration (e.g., 98.0% to 102.0%). |
| Precision | Assesses the degree of scatter between a series of measurements. | Repeatability: %RSD ≤ 1.0%; Intermediate Precision: %RSD ≤ 2.0%. |
| LOD & LOQ | Determines the lowest amount of analyte that can be detected and quantified reliably. | LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria are met under all varied conditions (e.g., Flow Rate ±10%, Temperature ±5°C). |
Step-by-Step Validation Protocol:
-
System Suitability: Inject a working standard solution (e.g., 50 µg/mL) six times. Verify that all acceptance criteria are met before proceeding with further validation experiments.
-
Specificity:
-
Forced Degradation: Expose the analyte to acidic, basic, oxidative, and thermal stress. Analyze the stressed samples to ensure the main peak is resolved from all degradation products.
-
Peak Purity: Use the DAD software to perform peak purity analysis on the analyte peak in both standard and stressed samples.
-
-
Linearity and Range: Prepare a series of at least five standards spanning the expected working range (e.g., 80% to 120% of the target concentration). Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) across the specified range, with three replicates at each level. Calculate the percentage recovery against a known reference standard.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine the limits of detection and quantitation either by the signal-to-noise ratio method or by using the standard deviation of the response and the slope of the linearity curve.[22]
-
Robustness: Deliberately vary critical method parameters one at a time (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). Analyze a standard solution under each condition and verify that system suitability criteria are still met.[10]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC analytical method for this compound. By systematically evaluating column chemistry and mobile phase conditions, an optimized method using a PFP stationary phase was established, offering excellent selectivity for this fluorinated and halogenated aromatic compound. The detailed validation protocol, aligned with ICH Q2(R2) guidelines, ensures the final method is robust, reliable, and fit for purpose in a regulated drug development environment.
References
- 1. HPLC analytical Method development: an overview [pharmacores.com]
- 2. labtech.tn [labtech.tn]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. This compound [chembk.com]
- 5. appchemical.com [appchemical.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 1131587-78-4 [sigmaaldrich.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmtech.com [pharmtech.com]
- 23. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: In Vitro Biological Evaluation of Methyl 5-bromo-2-(difluoromethoxy)benzoate Derivatives
Introduction: Rationale for a Tiered Evaluation Strategy
The chemical scaffold, Methyl 5-bromo-2-(difluoromethoxy)benzoate, presents a compelling starting point for drug discovery. The benzoate core is a well-established pharmacophore found in numerous biologically active compounds.[1] The strategic inclusion of a bromine atom and a difluoromethoxy group is a classic medicinal chemistry approach to enhance potency, metabolic stability, and cell permeability. The difluoromethoxy group, in particular, can modulate the electronic properties and lipophilicity of the molecule, potentially altering its interaction with biological targets.
Given the novelty of these specific derivatives, a broad-spectrum, tiered approach to in vitro evaluation is paramount. This guide eschews a rigid, one-size-fits-all screening model. Instead, it presents a logical, decision-based workflow that begins with broad questions of bioactivity and progressively narrows the focus to elucidate the specific mechanism of action (MOA).[2][3] This strategy ensures that resources are allocated efficiently, prioritizing the most promising compounds for more intensive, mechanism-focused studies.
The initial step in assessing any new chemical entity is to determine its fundamental effect on cell health: does it kill cells, stop them from growing, or have no effect at relevant concentrations?[4] The answer to this question dictates the subsequent experimental path.
Figure 1. A tiered workflow for the in vitro evaluation of novel derivatives.
Tier 1: Primary Screening for Cytotoxicity and Cell Viability
Scientific Rationale: The foundational assays in any screening cascade measure a compound's effect on cell viability and membrane integrity.[4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay quantifies metabolic activity via mitochondrial dehydrogenases, serving as a proxy for cell viability and proliferation.[5] Concurrently, the Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium, a direct indicator of compromised cell membrane integrity and necrosis.[6][7] Running these assays in parallel provides a more complete picture; for instance, a compound might be cytostatic (inhibiting proliferation, seen in MTT) without being overtly cytotoxic (causing membrane lysis, not seen in LDH).
Selection of Cell Lines
The choice of cell lines is critical and should align with the intended therapeutic application.[8][9] A standard panel might include:
-
A representative cancer cell line panel: (e.g., MCF-7 (breast), A549 (lung), HT-29 (colon)) to identify potential anticancer activity.[10][11][12]
-
A non-cancerous cell line: (e.g., HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast)) to assess general cytotoxicity and determine a therapeutic window.[13]
-
An immune cell line: (e.g., RAW 264.7 murine macrophages) if anti-inflammatory effects are hypothesized.[14][15]
Protocol 1A: MTT Cell Viability Assay
This protocol assesses the effect of the derivatives on cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent (e.g., DMSO) concentration should be ≤0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the data to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Protocol 1B: LDH Cytotoxicity Assay
This protocol quantifies cell death by measuring the release of LDH from damaged cells.[6]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol in a separate 96-well plate.
-
Control Wells: Prepare three sets of controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation.
-
Background: Medium only.
-
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.[6]
-
Incubation: Incubate the plate at room temperature, protected from light, for 15-30 minutes.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures mitochondrial reductase activity in viable cells. | Measures cytosolic enzyme release from necrotic cells.[7] |
| Endpoint | Cell viability / Proliferation (IC₅₀) | Cell death / Membrane lysis (% Cytotoxicity) |
| Interpretation | High signal = High viability | High signal = High cytotoxicity |
| Primary Use | Screening for cytostatic or cytotoxic agents. | Screening for necrotic cell death. |
Tier 2: Mechanistic Investigation Pathways
Based on the results from Tier 1, the investigation proceeds down one or more specialized paths.
Path A: Anti-Inflammatory Potential
Scientific Rationale: If the derivatives show low cytotoxicity at concentrations where other biological effects are noted, they may possess anti-inflammatory properties. A common in vitro model for inflammation uses murine macrophages (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[15] LPS activates Toll-like receptor 4 (TLR4), triggering signaling cascades (e.g., NF-κB and MAPKs) that lead to the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[14][16][17] Measuring the inhibition of these mediators provides strong evidence of anti-inflammatory activity.
Figure 2. Inhibition of LPS-induced inflammatory signaling pathways.
Protocol 2A: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[18]
Step-by-Step Methodology:
-
Cell Culture and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the derivatives for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect 50 µL of the supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[18]
Protocol 2B: Measurement of Pro-Inflammatory Cytokines (ELISA)
This protocol quantifies the concentration of specific cytokines like TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][17]
Step-by-Step Methodology:
-
Sample Collection: Use the same supernatants collected for the Griess Assay.
-
ELISA Procedure: Follow a commercial ELISA kit's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
Blocking non-specific binding sites.
-
Incubating with the cell culture supernatants and standards.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentration based on the standard curve.
| Inflammatory Mediator | Assay Method | Rationale |
| Nitric Oxide (NO) | Griess Assay | Key signaling molecule in inflammation produced by iNOS.[15] |
| Prostaglandin E2 (PGE₂) | ELISA | Major mediator of inflammation produced by COX-2.[16] |
| TNF-α, IL-6, IL-1β | ELISA | Pro-inflammatory cytokines that drive the inflammatory response.[14] |
Path B & C: Investigating Anticancer Mechanisms & Specific Targets
Scientific Rationale: If a derivative demonstrates potent cytotoxicity, particularly against cancer cells, the next logical step is to determine its mechanism of action. This often involves differentiating between apoptosis and necrosis and identifying the molecular pathways being perturbed. For compounds that don't fit a clear cytotoxic or anti-inflammatory profile, broader screening against known drug targets like enzymes, G-protein coupled receptors (GPCRs), or ion channels may be warranted.[19][20][21]
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to investigate changes in protein expression and activation (e.g., phosphorylation) within critical cellular pathways.[22][23][24] For example, in an anticancer context, one might probe for markers of apoptosis (cleaved Caspase-3, PARP cleavage) or cell cycle arrest (p21, p27). In an anti-inflammatory context, one could measure the expression of iNOS and COX-2 or the phosphorylation status of NF-κB pathway proteins like IκBα.[15]
Step-by-Step Methodology (General Protocol):
-
Cell Culture and Lysis: Grow and treat cells as in previous experiments. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Caspase-3, anti-phospho-IκBα) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[23] The intensity of the band corresponds to the amount of target protein.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
This application guide provides a comprehensive, decision-based framework for the initial in vitro evaluation of this compound derivatives. By starting with broad assessments of cytotoxicity and systematically progressing to more specific mechanistic assays based on the observed cellular phenotype, researchers can efficiently characterize the biological activity of these novel compounds. The protocols and rationale provided herein serve as a robust foundation for identifying promising lead candidates for further development in oncology, immunology, or other therapeutic areas.
References
- 1. ijcrt.org [ijcrt.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. accio.github.io [accio.github.io]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomodified Nexavar Enhances Efficacy in Caco-2 Cells via Targeting Aspartate β-Hydroxylase-Driven Mitochondrial Cell Death [mdpi.com]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 8. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. blog.biobide.com [blog.biobide.com]
- 20. GPCRs - G Protein-Coupled Receptors | Molecular Devices [moleculardevices.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. BiochemSphere [biochemicalsci.com]
- 23. benchchem.com [benchchem.com]
- 24. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 5-bromo-2-(difluoromethoxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-(difluoromethoxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting strategies, field-proven protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
The difluoromethoxy group is a valuable motif in modern drug discovery. It often serves as a bioisostere for hydroxyl, thiol, or amide groups and can enhance key pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][3] However, its installation is not always trivial. This guide provides a systematic approach to the O-difluoromethylation of Methyl 5-bromo-2-hydroxybenzoate.
Section 1: Understanding the Core Reaction: O-Difluoromethylation
This section breaks down the fundamental aspects of the synthesis, providing the necessary theoretical foundation to make informed experimental decisions.
Q1: What is the most reliable synthetic route to this compound?
The most common and robust method is the O-difluoromethylation of the phenolic starting material, Methyl 5-bromo-2-hydroxybenzoate. This transformation is typically achieved by generating a highly reactive difluorocarbene (:CF₂) intermediate, which is then trapped by the phenoxide anion of the starting material.[1][4][5]
Q2: What is the underlying mechanism of this reaction?
The reaction proceeds via a difluorocarbene-mediated pathway. The key steps are:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate, forming a more nucleophilic phenoxide.
-
Carbene Generation: A difluorocarbene precursor, such as sodium chlorodifluoroacetate, undergoes thermal decomposition (decarboxylation) to generate the electrophilic difluorocarbene (:CF₂).[1]
-
Nucleophilic Attack: The electron-rich phenoxide attacks the electrophilic carbene.
-
Protonation: The resulting intermediate is protonated during aqueous workup to yield the final product, this compound.
Q3: Which difluoromethylating agents are available and how do they compare?
Several reagents can generate difluorocarbene or act as a source of a "-CF₂H" group. The choice of reagent is critical and depends on scale, safety, and substrate compatibility.
| Reagent | Precursor Type | Common State | Pros | Cons |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Difluorocarbene | Solid | Stable, commercially available in bulk, easy to handle, low environmental impact.[1][2] | Requires high temperatures for decarboxylation. |
| Chlorodifluoromethane (ClCF₂H) | Difluorocarbene | Gas | Effective reagent. | Ozone-depleting substance, difficult to handle on a lab scale, can form byproducts.[1][6] |
| Ethyl Bromodifluoroacetate (BrCF₂CO₂Et) | Difluorocarbene | Liquid | Can be effective for some substrates.[7] | Often results in lower yields compared to other methods.[7] |
| Difluoromethyltriflate (HCF₂OTf) | Difluorocarbene | Liquid | Non-ozone-depleting, reacts quickly at room temperature.[8] | Can be less stable; may form aryl-triflate side products.[8] |
| TMSCF₂H | Nucleophilic | Liquid | Useful for nucleophilic difluoromethylation pathways.[9] | Requires specific activators; mechanism differs from carbene pathway. |
For the synthesis of this compound, Sodium Chlorodifluoroacetate is highly recommended due to its reliability, operational simplicity, and proven success in high-yield syntheses of analogous aryl difluoromethyl ethers.[1][2]
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the experiment, providing potential causes and actionable solutions.
Issue 1: My reaction yield is significantly lower than expected (<50%). What are the likely causes?
A low yield is the most common problem and can be traced back to several factors. A reported synthesis using a similar procedure with ethyl bromodifluoroacetate resulted in a 50% yield, which serves as a baseline for less optimized methods.[7] However, yields >90% are achievable.[2]
-
Potential Cause 1: Inefficient Phenolate Formation. The phenolic proton must be removed to activate the substrate.
-
Solution:
-
Base Choice: Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). Its greater solubility in solvents like DMF and the "softer" nature of the Cs⁺ cation lead to a more reactive "naked" phenoxide anion, accelerating the reaction. Use at least 1.5 equivalents.[1][2]
-
Moisture: The presence of water will consume the base and protonate the phenoxide. Ensure your starting material, solvent, and base are anhydrous. Dry the reaction flask thoroughly.
-
-
-
Potential Cause 2: Poor Difluorocarbene Generation. The concentration of :CF₂ might be too low.
-
Solution:
-
Reagent Quality: Use high-purity sodium chlorodifluoroacetate. This reagent is stable but should be stored in a desiccator.[1]
-
Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate requires sufficient heat. Ensure your oil bath is maintained at a consistent temperature, typically around 120 °C. Vigorous bubbling should be observed upon reaching this temperature.[1]
-
Stoichiometry: Difluorocarbene is a highly reactive species that can dimerize or react with trace impurities. An excess of the precursor is necessary. Use between 2.5 and 3.0 equivalents of sodium chlorodifluoroacetate.[2]
-
-
-
Potential Cause 3: Degradation or Side Reactions.
Issue 2: TLC analysis shows significant starting material remaining after the recommended reaction time. How can I improve conversion?
-
Potential Cause: Insufficient Reaction Time or Temperature.
-
Solution:
-
Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress every hour using TLC or LC-MS. The Rƒ of the product will be higher (less polar) than the starting phenol.[1]
-
Temperature: If the reaction stalls, consider increasing the temperature by 10 °C increments (e.g., from 120 °C to 130 °C), but be mindful of potential decomposition.
-
Re-dosing: If you suspect the carbene precursor has been consumed, a carefully controlled addition of more sodium chlorodifluoroacetate could restart the reaction, though this is less ideal than ensuring sufficient reagent from the start.
-
-
Issue 3: I am having difficulty with the aqueous workup and purification.
-
Potential Cause: Emulsion Formation or Poor Separation.
-
Solution:
-
Workup: After cooling the reaction, quench by slowly adding 1 M HCl. This protonates any remaining phenoxide and neutralizes the base. During extraction with an organic solvent (like ethyl acetate or DCM), emulsions can form.[2] To break them, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand.
-
Purification: The product is significantly less polar than the starting material. Column chromatography on silica gel is an effective purification method. A gradient elution starting from pure hexanes/heptanes and gradually increasing the proportion of ethyl acetate is recommended.[7][10]
-
-
Section 3: Optimized Experimental Protocol
This protocol is adapted from a robust and peer-checked procedure published in Organic Syntheses, which consistently provides high yields for aryl difluoromethyl ethers.[1][2] Following this procedure carefully should lead to a successful outcome.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| Methyl 5-bromo-2-hydroxybenzoate | 231.04 | 10.0 | 1.0 | 2.31 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 15.0 | 1.5 | 4.89 g |
| Sodium Chlorodifluoroacetate | 152.46 | 28.0 | 2.8 | 4.27 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 50 mL |
| Ethyl Acetate | - | - | - | ~200 mL |
| Hexanes / Heptanes | - | - | - | ~200 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | ~50 mL |
| Brine (Saturated NaCl) | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | ~10 g |
Step-by-Step Procedure
-
Preparation: To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-hydroxybenzoate (2.31 g, 10.0 mmol, 1.0 equiv) and cesium carbonate (4.89 g, 15.0 mmol, 1.5 equiv).
-
Solvent Addition and Degassing: Seal the flask with a rubber septum and add anhydrous DMF (50 mL) via syringe. Degas the resulting solution by bubbling nitrogen through it for at least 30-60 minutes while stirring.[2]
-
Reagent Addition: After degassing, briefly remove the septum and add sodium chlorodifluoroacetate (4.27 g, 28.0 mmol, 2.8 equiv) in one portion under a positive stream of nitrogen.
-
Reaction Setup: Quickly replace the septum with a flame-dried reflux condenser, ensuring the top is sealed with a septum connected to a nitrogen line (with an oil bubbler outlet to maintain positive pressure).
-
Heating: Lower the apparatus into a preheated oil bath maintained at 120 °C. Stir the mixture vigorously. Vigorous gas evolution (CO₂) should commence upon heating.[1]
-
Monitoring: Maintain the reaction at 120 °C for 2-4 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate eluent). The starting material (phenol) is more polar than the product (ether). The reaction is complete when the starting material spot is no longer visible by UV light.
-
Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (50 mL) and ethyl acetate (100 mL).
-
Extraction: Shake the funnel, allowing gases to vent. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (50 mL each).
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation).
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford this compound as a pure product.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How critical is the purity of the starting material, Methyl 5-bromo-2-hydroxybenzoate?
-
A: Very critical. Impurities, especially other nucleophiles (e.g., water, other alcohols), can consume the base and the highly reactive difluorocarbene, leading to lower yields and complicating purification. Ensure your starting material is pure and dry.
-
-
Q: Why is degassing the solvent so important?
-
A: At the high temperatures used in this reaction (120 °C), dissolved oxygen can cause oxidative degradation of the electron-rich phenoxide intermediate or other components in the reaction mixture. Degassing with an inert gas like nitrogen removes dissolved oxygen and helps ensure an inert atmosphere, preventing these unwanted side reactions.[2]
-
-
Q: Can this reaction be scaled up?
-
A: Yes. The use of sodium chlorodifluoroacetate is particularly amenable to scale-up due to its solid nature and stability.[1] However, when scaling up, be mindful of efficient stirring and uniform heat transfer. The gas evolution (CO₂) will also be more significant, so ensure the apparatus is properly vented through a bubbler.
-
-
Q: What are the main safety precautions?
-
A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin and respiratory irritant. High temperatures require caution. While sodium chlorodifluoroacetate is relatively stable, avoid inhalation of the dust.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
Common side products in the synthesis of Methyl 5-bromo-2-(difluoromethoxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-(difluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during this synthesis. The following question-and-answer section provides in-depth technical insights based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction to synthesize this compound is sluggish and incomplete. What are the likely causes and how can I improve the yield?
Answer:
Incomplete conversion is a common issue in the synthesis of this compound, which is often prepared by the difluoromethoxylation of methyl 5-bromosalicylate. Several factors can contribute to a sluggish reaction.
Root Causes and Solutions:
-
Insufficient Base: The reaction requires a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group of methyl 5-bromosalicylate, making it nucleophilic enough to attack the difluoromethylating agent.[1] Ensure you are using a sufficient molar excess of a strong enough, anhydrous base.
-
Moisture Contamination: The presence of water can hydrolyze the difluoromethylating reagent and compete with the phenoxide for the reagent. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.[1] A reaction temperature of around 80 °C in a solvent like DMF is a common starting point. If the reaction is slow, a modest increase in temperature may be beneficial, but be mindful of potential side reactions (see Question 3).
-
Purity of Starting Materials: Impurities in the methyl 5-bromosalicylate can interfere with the reaction. It is advisable to verify the purity of your starting material before use.
Question 2: I've isolated my product, but I see a significant amount of a polar impurity that appears to be the starting material. How can I confirm this and what are the best purification strategies?
Answer:
The presence of unreacted methyl 5-bromosalicylate is a strong possibility in an incomplete reaction.
Identification and Purification:
-
Identification: The most straightforward way to identify the impurity is by co-spotting your crude product with the starting material on a Thin Layer Chromatography (TLC) plate. The impurity should have the same Rf value as the starting material. For a more definitive identification, techniques like LC-MS or ¹H NMR spectroscopy can be employed. The ¹H NMR spectrum of the crude product would show a distinct peak for the phenolic proton of the starting material.
-
Purification:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar methyl 5-bromosalicylate from the less polar product, this compound.[1] A gradient elution from hexane to a mixture of hexane and ethyl acetate is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Question 3: My reaction mixture has a complex impurity profile. What are the most likely side products I should be looking for?
Answer:
Several side products can form during the synthesis of this compound, arising from the reactivity of the starting materials, intermediates, and the product itself under the reaction conditions.
| Potential Side Product | Origin | Proposed Mitigation Strategy |
| 5-Bromo-2-hydroxybenzoic acid | Hydrolysis of the methyl ester group of the starting material or product. | Use anhydrous conditions and avoid prolonged reaction times at high temperatures. |
| 4-Bromo-1-(difluoromethoxy)benzene | Decarboxylation of the salicylic acid moiety at elevated temperatures.[2][3][4][5][6] | Maintain a controlled reaction temperature and avoid excessive heating. |
| Dimer/Trimer byproducts | Can occur with certain difluoromethylating agents like chlorodifluoromethane.[7] | Use alternative reagents like sodium chlorodifluoroacetate or ethyl bromodifluoroacetate.[1][7] |
| Formate and fluoride ions | Generated from the hydrolysis of difluorocarbene intermediates.[8] | Strict anhydrous conditions are crucial. |
Diagram: Potential Side Product Formation Pathways
Caption: Common side product formation pathways.
Question 4: I am concerned about the stability of the difluoromethoxy group. Can it be cleaved during the reaction or workup?
Answer:
The difluoromethoxy group (OCF₂H) is generally considered more stable than a simple methoxy group due to the strong C-F bonds.[9] However, it is not completely inert and can be susceptible to cleavage under certain conditions.
-
Hydrolytic Stability: While more stable than its non-fluorinated counterpart, the difluoromethoxy group can undergo hydrolysis, particularly under harsh acidic or basic conditions, to yield the corresponding phenol.[10] The presence of an electron-withdrawing group on the aromatic ring can influence the stability of the difluoromethoxy group.[10] During aqueous workup, it is advisable to use dilute acids or bases and minimize contact time.
-
Thermal Stability: The difluoromethoxy group is generally thermally stable under typical organic synthesis conditions. However, prolonged heating at very high temperatures, especially in the presence of strong acids or bases, could potentially lead to degradation.
Experimental Protocol: Assessing Product Stability
To assess the stability of your final product under your specific workup and purification conditions, you can perform a simple control experiment:
-
Dissolve a small, pure sample of this compound in the solvent used for your workup.
-
Add the acidic or basic aqueous solution you would use for extraction.
-
Stir the mixture for the same duration as your typical workup.
-
Isolate the organic layer, dry, and concentrate it.
-
Analyze the sample by TLC or ¹H NMR to check for the appearance of the corresponding phenol (methyl 5-bromosalicylate).
Question 5: What is the mechanistic basis for the difluoromethoxylation step, and how does it inform potential side reactions?
Answer:
The most common method for introducing the difluoromethoxy group onto a phenol involves the generation of difluorocarbene (:CF₂) as a key intermediate.[8]
Mechanism: Difluorocarbene Insertion
-
Carbene Generation: A precursor, such as sodium chlorodifluoroacetate or ethyl bromodifluoroacetate, decomposes upon heating or under basic conditions to generate the highly electrophilic difluorocarbene.[7][8]
-
Nucleophilic Attack: The phenoxide, formed by deprotonating the starting phenol with a base, acts as a nucleophile and attacks the electrophilic difluorocarbene.
-
Protonation: The resulting intermediate is protonated during the workup to yield the final difluoromethyl ether.
Diagram: Difluorocarbene Insertion Mechanism
Caption: Mechanism of difluoromethoxylation via difluorocarbene.
Implications for Side Reactions:
-
Reaction with Water: Difluorocarbene is highly reactive and will readily react with any water present in the reaction mixture, leading to the formation of formate and fluoride ions.[8] This underscores the critical need for anhydrous conditions.
-
Dimerization/Trimerization: In the case of using chlorodifluoromethane, the generated difluorocarbene can react with itself, leading to oligomeric side products.[7]
By understanding these fundamental principles, researchers can make more informed decisions to optimize their synthetic protocols and minimize the formation of unwanted side products.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Kinetics and mechanism of the decarboxylation of salicylic acids - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategy for removing starting material from Methyl 5-bromo-2-(difluoromethoxy)benzoate
An Application Scientist's Guide to Purifying Methyl 5-bromo-2-(difluoromethoxy)benzoate
Welcome to the Technical Support Center. This guide provides in-depth strategies and troubleshooting advice for the purification of this compound. As Senior Application Scientists, we understand that robust purification is critical for downstream success. This document is structured as a series of questions and answers to directly address the challenges you may encounter in the lab, blending established chemical principles with practical, field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material I need to remove from my crude product?
The most probable starting material you will need to remove is Methyl 5-bromo-2-hydroxybenzoate (also known as Methyl 5-bromosalicylate). The synthesis of your target compound often involves the difluoromethylation of this phenolic hydroxyl group.[1][2] The key to a successful purification is exploiting the significant difference in polarity between the starting material (a phenol) and the desired product (an ether).
-
Starting Material (More Polar): The free hydroxyl (-OH) group in Methyl 5-bromo-2-hydroxybenzoate can act as a hydrogen bond donor and acceptor, making it significantly more polar.
-
Product (Less Polar): The difluoromethoxy (-OCHF₂) group is an ether linkage and cannot donate hydrogen bonds, making the product substantially less polar than the starting material.
This polarity difference is the cornerstone of the purification strategies outlined below.
Q2: How should I first assess the purity of my crude reaction mixture?
The first and most critical step is to perform Thin-Layer Chromatography (TLC) . TLC is a rapid and inexpensive technique that will visualize the components of your mixture and help you develop an effective purification strategy.[3]
-
Why TLC? It provides a quick snapshot of your reaction's success. You can see if the starting material is consumed, how much product has formed, and identify any byproducts. The separation you achieve on TLC will directly inform the conditions for flash column chromatography.[3][4]
Q3: What are the primary recommended purification methods for this compound?
Based on the compound's properties—it is a solid at room temperature—and the nature of the primary impurity, you have two excellent options:[5]
-
Flash Column Chromatography: This is the most universally applicable method for separating compounds with different polarities.[4][6] It is highly effective for removing the more polar starting material from your less polar product.
-
Recrystallization: Since your target compound is a solid, recrystallization can be a highly efficient and scalable purification method, often yielding very pure material. This technique relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[7]
Troubleshooting Guide 1: Purification by Flash Column Chromatography
Flash chromatography is a powerful technique that uses air pressure to speed up the elution of solvent through a column of stationary phase (typically silica gel), separating compounds based on their polarity.[6]
Logical Workflow for Flash Chromatography
Caption: Workflow for Flash Column Chromatography Purification.
Q4: How do I select the right solvent system for my column?
The ideal solvent system (eluent) is determined using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25 to 0.35 .[3][6] This Rf provides the best balance for good separation and a reasonable elution time on the column.
Table 1: Suggested TLC Solvent Systems & Expected Results
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf (Product) | Expected Rf (Starting Material) | Comments |
| 9:1 | 0.4 - 0.5 | ~0.1 | Good starting point. The product moves well, while the polar starting material stays near the baseline. |
| 8:2 | 0.25 - 0.35 | < 0.1 | Often the optimal system. Provides excellent separation and ideal product retention for column chromatography.[8] |
| 7:3 | 0.5 - 0.6 | 0.1 - 0.2 | May be too polar. Separation window decreases, and product may elute too quickly. |
-
Expert Tip: Because aromatic compounds can sometimes be tricky to separate, consider adding a small amount of toluene to your eluent system. The π-π stacking interactions between toluene and your compounds can sometimes improve separation.[9]
Q5: My spots are streaking on the TLC plate. What does this mean and how do I fix it?
Streaking is usually caused by one of two issues:
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Compound Instability on Silica: Silica gel is slightly acidic.[10] If your compound is sensitive to acid, it may decompose on the plate, causing a streak. While the product ether is generally stable, the starting phenol could streak.
-
Solution: Add a very small amount (~0.1%) of triethylamine or acetic acid to your eluent to neutralize the silica gel. Use triethylamine for basic compounds and acetic acid for acidic ones.[6] For the phenolic starting material, a trace of acetic acid can sometimes lead to sharper spots.
-
-
Sample Overloading: Applying too much of your crude mixture to the TLC plate will saturate the stationary phase, leading to broad, streaky spots.
-
Solution: Dilute your sample in a solvent like dichloromethane or ethyl acetate before spotting it. The goal is a tiny, concentrated spot on the baseline.[10]
-
Detailed Protocol: Flash Column Chromatography
-
Method Development: Using the guidance in Table 1, determine the optimal eluent composition with TLC to achieve an Rf of ~0.3 for your product. A common and effective system is 8:2 Hexane:Ethyl Acetate.[8]
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (a 50:1 to 100:1 ratio of silica gel to crude product by weight is recommended for difficult separations).[9]
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your starting eluent.[4]
-
Pour the slurry into the column and use gentle air pressure to pack the silica into a firm, uniform bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3x the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of your eluent. Using a pipette, carefully add this solution to the top of the column, letting it absorb into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column and apply gentle, steady air pressure to achieve a flow rate of about 2 inches (5 cm) per minute.[11]
-
Collect fractions of a consistent volume (e.g., 20-30 mL) in a test tube rack.
-
-
Analysis:
-
Monitor the elution process by TLC analysis of the collected fractions. Spot every second or third fraction on a single TLC plate to identify which fractions contain your pure product.
-
Combine the fractions that show only a single spot corresponding to your pure product.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide 2: Purification by Recrystallization
Recrystallization is an excellent alternative to chromatography if your crude product is at least 80-90% pure. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon cooling.[7]
Decision Tree for Recrystallization
Caption: Decision-making process for purification strategy.
Q6: How do I find a suitable solvent for recrystallization?
The ideal solvent will completely dissolve your compound when hot but will dissolve very little of it when cold.[12] The rule of thumb "like dissolves like" is a good starting point.[7] Since your product is an aromatic ester of moderate polarity, solvents in the mid-polarity range are excellent candidates.
Table 2: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Suitability Assessment |
| Heptane/Hexane | 98 / 69 | Low | May work well. The product might have low solubility even when hot. Could be a good anti-solvent.[13] |
| Isopropanol | 82 | Medium-High | Excellent choice. Often provides a good solubility gradient for aromatic compounds. |
| Ethanol | 78 | High | Good choice, but the product may be too soluble even when cold, potentially reducing yield. |
| Toluene | 111 | Low-Medium | Can be very effective for aromatic compounds, but its high boiling point can make it difficult to remove.[14] |
| Heptane / Ethyl Acetate | Variable | Tunable | Solvent Pair (Recommended): Dissolve the crude solid in a minimum of hot ethyl acetate, then slowly add hot heptane until the solution becomes cloudy (the cloud point). Add a drop or two of ethyl acetate to clarify and then allow to cool slowly. This method is highly versatile.[15] |
Q7: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or the melting point of an impure eutectic mixture).
-
Cause: The solution is cooling too quickly, or the chosen solvent is not ideal.
-
Solution 1: Re-heat the solution until the oil redissolves. Add a little more solvent to decrease the saturation level. Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature overnight).
-
Solution 2: Try a lower-boiling point solvent. If the boiling point of your solvent is higher than the melting point of your compound, it will likely oil out.
-
Solution 3: Scratch the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites that initiate crystallization.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1131587-78-4 [sigmaaldrich.com]
- 6. Purification [chem.rochester.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. orgsyn.org [orgsyn.org]
- 12. quora.com [quora.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Coupling for Methyl 5-bromo-2-(difluoromethoxy)benzoate
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2-(difluoromethoxy)benzoate. As a challenging substrate, its unique electronic and steric properties require careful consideration for successful C-C bond formation. This resource, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to help you navigate these complexities and optimize your reaction outcomes.
Understanding the Substrate: Key Physicochemical Influences
This compound presents a unique set of characteristics that directly impact the Suzuki-Miyaura catalytic cycle.
-
Electronic Effects : The aryl bromide is rendered electron-deficient by two key functional groups: the methyl ester (-CO₂Me) and the difluoromethoxy group (-OCF₂H). This electron deficiency generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle for aryl bromides.[1][2]
-
Steric Hindrance : The difluoromethoxy group at the ortho position introduces potential steric bulk around the reaction center, which can influence the approach of the palladium catalyst and the subsequent steps of the catalytic cycle.[3][4][5]
-
The Difluoromethoxy Group : This moiety is a valuable asset in medicinal chemistry due to its metabolic stability and its unique ability to act as a lipophilic hydrogen bond donor.[6][7][8] While these properties are critical for the final compound's biological activity, they are less impactful on the coupling mechanism itself, aside from the steric and electronic factors mentioned.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the initial setup and optimization of the Suzuki coupling for this specific substrate.
Q1: What is the best starting point for choosing a palladium catalyst and ligand?
A1: For an electron-deficient and potentially hindered substrate like this, a robust catalyst system is essential. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more specialized systems often provide higher yields and faster reaction times.[9]
-
Catalyst Precursors : Both Pd(0) sources like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(II) sources like Pd(OAc)₂ (Palladium(II) acetate) are excellent starting points.[10] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can be achieved by reaction with phosphine ligands or through a side reaction like the homocoupling of two boronic acid molecules.[11]
-
Ligand Selection : The choice of ligand is critical. Electron-rich and sterically bulky monophosphine ligands, often referred to as "Buchwald ligands," are highly recommended. Ligands such as XPhos, SPhos, or RuPhos are designed to stabilize the palladium center, promote efficient oxidative addition, and facilitate the final reductive elimination step, especially for challenging substrates.[12][13] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for coupling sterically hindered substrates.[4]
| Catalyst System Component | Recommended Starting Point | Rationale for This Substrate |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Readily available, robust, and widely used in cross-coupling.[10] |
| Ligand | XPhos or SPhos (1.2-2.4 mol eq. to Pd) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, preventing catalyst decomposition.[12][14] |
| Pre-catalyst Option | XPhos Pd G3 (1-2 mol%) | A highly stable and active pre-catalyst that ensures efficient generation of the active LPd(0) species.[15] |
Q2: How do I select the appropriate base to avoid hydrolyzing the methyl ester?
A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[10][16] However, for substrates containing base-labile functional groups like esters, a careful choice is necessary to prevent saponification.
-
Recommended Bases : Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are generally effective and compatible with the methyl ester.[17] K₃PO₄ is often an excellent choice for challenging couplings.
-
Bases to Avoid : Strong hydroxide bases (e.g., NaOH, KOH) or alkoxides (e.g., NaOtBu in the presence of water) should be avoided as they significantly increase the risk of ester hydrolysis.
Q3: What solvent system is optimal for this reaction?
A3: A mixture of an organic solvent and water is typically required.[11] The organic solvent solubilizes the aryl bromide and the catalyst complex, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[18]
-
Common Solvent Systems :
-
1,4-Dioxane / Water (e.g., 4:1 v/v)
-
Tetrahydrofuran (THF) / Water (e.g., 4:1 v/v)
-
Toluene / Water
-
Vigorous stirring is essential, especially in biphasic systems, to maximize the interfacial area where the reaction occurs.[11][15]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction yield is low, or the reaction is not proceeding to completion. What are the first things I should investigate?
A4: Low conversion is a common issue that can often be traced back to a few key experimental factors. A systematic check is the best approach.
-
Ensure an Inert Atmosphere : The active Pd(0) catalyst is highly sensitive to oxygen.[19] Inadequate degassing of your solvent and reaction vessel is a primary cause of catalyst deactivation and low yield. Purge the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes or use three freeze-pump-thaw cycles for rigorous oxygen removal.[20]
-
Verify Reagent Quality :
-
Boronic Acid/Ester : Boronic acids are susceptible to decomposition via protodeboronation, especially electron-deficient ones.[19] Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider converting it to a more stable pinacol ester (Bpin).[11]
-
Catalyst and Ligand : Palladium catalysts can degrade over time, and phosphine ligands are easily oxidized.[19] Use fresh reagents that have been stored properly under an inert atmosphere.
-
-
Optimize Reaction Temperature : Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C).[21][22] If your reaction is sluggish at a lower temperature, a careful increase may improve the rate.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Q5: I am observing a significant amount of debromination, resulting in Methyl 2-(difluoromethoxy)benzoate. How can I prevent this side reaction?
A5: The formation of the debrominated product is a known side reaction called hydrodehalogenation.[11][20] It occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source before it can undergo transmetalation.
-
Primary Cause : The solvent or base can act as a hydride source. For example, alcoholic solvents or certain amine bases can contribute to this pathway.[11]
-
Mitigation Strategies :
-
Solvent Choice : Switch to aprotic solvents like 1,4-dioxane or toluene, which are less likely to act as hydride donors.[20]
-
Base Selection : Use a non-nucleophilic, non-hydridic base like K₃PO₄ or KF.[17]
-
Increase Transmetalation Rate : Ensure your boronic acid is active and that the conditions (base, water content) are optimal for transmetalation. A faster transmetalation will outcompete the dehalogenation pathway.
-
Q6: My main impurity is the homocoupled product of my boronic acid partner. What causes this and how can I minimize it?
A6: The formation of a biaryl product from two molecules of the boronic acid is a common side reaction, particularly when using Pd(II) precatalysts or in the presence of an oxidant.[11]
-
Primary Cause : The presence of oxygen is the most frequent culprit.[19] Oxygen can facilitate a separate catalytic cycle that leads to the oxidative coupling of the boronic acid.[11]
-
Mitigation Strategies :
-
Rigorous Deoxygenation : This is the most critical preventative measure. Ensure your solvents and reaction setup are completely free of oxygen.[19][20]
-
Use a Pd(0) Precatalyst : Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the initial amount of Pd(II) species that may promote homocoupling.[15]
-
Control Stoichiometry : Using a slight excess of the aryl bromide (e.g., 1.0 equivalent) relative to the boronic acid (e.g., 1.1-1.2 equivalents are common, but consider reducing to near stoichiometry if homocoupling is severe) can help ensure the desired cross-coupling is favored.
-
| Side Reaction | Common Causes | Recommended Solutions |
| Debromination | Hydride sources (e.g., alcohol solvents); slow transmetalation.[11][20] | Use aprotic solvents (dioxane, toluene); use non-hydridic bases (K₃PO₄); optimize conditions to accelerate transmetalation.[17][20] |
| Homocoupling | Presence of oxygen; use of Pd(II) precatalysts without efficient reduction.[11][19] | Rigorously degas all solvents and the reaction vessel; use a Pd(0) precatalyst or ensure efficient in-situ reduction.[19][20] |
| Ester Hydrolysis | Use of strong, nucleophilic bases (e.g., NaOH, KOH). | Use milder, non-nucleophilic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[10][17] |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.
Caption: A typical experimental workflow for the Suzuki coupling reaction.[23]
Step-by-Step Methodology
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting the System : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Catalyst Addition : In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Briefly purge the vial with inert gas. Under a positive flow of argon/nitrogen, add the catalyst and ligand to the reaction flask.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).[9]
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and wash the organic layer with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[23]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16][21]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex. This is often the rate-limiting step.[1][16][21]
-
Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.[16][21]
-
Reductive Elimination : The two organic fragments (Ar and Ar') are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[16][21]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. byjus.com [byjus.com]
- 17. benchchem.com [benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of Methyl 5-bromo-2-(difluoromethoxy)benzoate
Welcome to our dedicated technical support guide for researchers utilizing Methyl 5-bromo-2-(difluoromethoxy)benzoate in palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice, field-proven insights, and robust protocols to help you overcome common challenges and achieve success in your synthetic endeavors.
The unique structure of this compound presents a specific set of challenges. The molecule combines an electron-withdrawing methyl ester group and a difluoromethoxy group, which also exhibits electron-withdrawing inductive effects, rendering the aryl bromide electron-deficient. This electronic profile generally facilitates the oxidative addition step, which is often rate-limiting in palladium catalysis. However, the ortho-position of the difluoromethoxy group can introduce steric hindrance, potentially impeding catalyst coordination and subsequent steps in the catalytic cycle. Furthermore, the presence of the methyl ester raises concerns about potential hydrolysis under basic reaction conditions.
This guide will address these nuances in a practical, question-and-answer format, providing you with the rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of my this compound starting material?
A1: Low conversion with this substrate typically points to one of several key issues:
-
Suboptimal Catalyst/Ligand System: The steric hindrance from the ortho-difluoromethoxy group can be significant. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands are often required to promote the formation of a reactive, monoligated palladium species and to facilitate reductive elimination.
-
Inappropriate Base: The choice of base is critical. While a base is necessary to activate the coupling partner (e.g., boronic acid in Suzuki coupling) or to deprotonate the nucleophile (in Buchwald-Hartwig amination), a base that is too strong or poorly soluble can lead to side reactions or an unproductive catalytic cycle. For this substrate, which contains a base-sensitive ester, careful selection is paramount.
-
Catalyst Deactivation: Oxygen contamination can lead to the oxidation and deactivation of the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
Q2: I'm seeing significant hydrolysis of the methyl ester group. How can I prevent this?
A2: Ester hydrolysis is a common side reaction under the basic conditions often required for cross-coupling. To mitigate this:
-
Choose a Milder Base: Instead of strong hydroxide bases (like NaOH or KOH), consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). These bases are generally less nucleophilic and less prone to causing ester cleavage.
-
Anhydrous Conditions: For Suzuki couplings, running the reaction under anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be effective.
-
Lower Reaction Temperature: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can slow down the rate of hydrolysis.
Q3: My Suzuki-Miyaura coupling is suffering from significant protodeboronation of my boronic acid. What should I do?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids under basic, aqueous conditions. To address this:
-
Use a More Stable Boron Reagent: Convert your boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K). These are generally more resistant to protodeboronation.
-
Employ Milder Bases: As with preventing ester hydrolysis, using weaker bases like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) can reduce the rate of protodeboronation.
-
Minimize Water Content: While a small amount of water can sometimes be beneficial in Suzuki couplings, excessive water can promote protodeboronation. Using a biphasic solvent system with minimal water or anhydrous conditions can be helpful.
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, follow this logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.
Detailed Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Problem: Low yield when coupling this compound with an arylboronic acid.
Analysis and Recommended Solutions:
The electron-deficient nature of the aryl bromide should favor oxidative addition. Therefore, issues likely arise from steric hindrance, suboptimal transmetalation, or competing side reactions.
| Parameter | Recommended Starting Point | Troubleshooting Action | Rationale |
| Catalyst | XPhos Pd G3 (2 mol%) | Screen other bulky, electron-rich ligands like SPhos or RuPhos. Increase catalyst loading to 3-5 mol%. | Bulky biarylphosphine ligands are effective for sterically hindered substrates and promote reductive elimination.[1] Palladacycle precatalysts provide reliable generation of the active Pd(0) species.[2][3] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Screen Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered for better solubility. | These weaker inorganic bases are less likely to cause ester hydrolysis compared to hydroxides.[4][5] Cs₂CO₃ often offers better solubility in organic solvents. |
| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1) | Try 2-MeTHF/H₂O for a greener alternative, or run under anhydrous conditions with THF or Dioxane. | The solvent must solubilize all components. A small amount of water can facilitate the activation of the boronic acid, but anhydrous conditions may be necessary to prevent hydrolysis and protodeboronation.[5] |
| Temperature | 80-100 °C | Incrementally increase the temperature to 110-120 °C if the reaction is sluggish. | Higher temperatures can overcome the activation barriers for transmetalation and reductive elimination, but may also increase side reactions. |
Buchwald-Hartwig Amination
Problem: Incomplete reaction or decomposition when coupling with a primary or secondary amine.
Analysis and Recommended Solutions:
This substrate is challenging for Buchwald-Hartwig amination due to the potential for catalyst inhibition by the ortho-difluoromethoxy group and side reactions promoted by strong bases.
| Parameter | Recommended Starting Point | Troubleshooting Action | Rationale |
| Catalyst | XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) | Screen other bulky ligands like RuPhos or BrettPhos. | The choice of ligand is critical and highly substrate-dependent. Bulky, electron-rich ligands are necessary to facilitate both oxidative addition and reductive elimination.[6] |
| Base | NaOt-Bu (1.2 - 1.5 equiv) | If substrate decomposition is observed, switch to a weaker base like K₃PO₄ or Cs₂CO₃. | Strong bases like NaOt-Bu are often effective but can cause decomposition of sensitive functional groups.[7][8] Weaker bases may require higher temperatures or more active catalyst systems. |
| Solvent | Toluene or 1,4-Dioxane | Screen other ethereal solvents like THF or 2-MeTHF. Avoid chlorinated solvents and acetonitrile. | Solvent choice affects solubility and reaction rate. Toluene is a common and effective solvent. Ethereal solvents are also widely used.[7] |
| Temperature | 90-110 °C | If using a weaker base, a higher temperature may be required. If decomposition is an issue, try lowering the temperature. | The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing substrate or catalyst decomposition. |
Sonogashira Coupling
Problem: Low yield or failure to react with a terminal alkyne.
Analysis and Recommended Solutions:
While the electron-deficient nature of the aryl bromide is favorable, the ester functionality can be sensitive to the amine bases typically used in Sonogashira couplings.
| Parameter | Recommended Starting Point | Troubleshooting Action | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) with CuI (1-2 mol%) | Try a copper-free protocol with a more advanced catalyst system, such as a palladium precatalyst with a bulky phosphine ligand. | The traditional Pd/Cu system is often effective, but homocoupling of the alkyne (Glaser coupling) can be a significant side reaction. Copper-free conditions can mitigate this.[9] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | If ester hydrolysis is observed, consider a non-nucleophilic organic base like DBU or an inorganic base like K₂CO₃. | The amine base is required to deprotonate the terminal alkyne. However, it can also act as a nucleophile. Using a hindered or non-nucleophilic base can prevent ester cleavage.[10] |
| Solvent | THF or DMF | Screen other solvents like Toluene or Acetonitrile. | The solvent needs to dissolve all reactants. DMF is a good polar aprotic solvent for this reaction. |
| Temperature | Room Temperature to 60 °C | If the reaction is slow, gentle heating can be applied. | Many Sonogashira couplings proceed at room temperature. For less reactive substrates, moderate heating may be necessary. |
Heck Reaction
Problem: Poor conversion or low yield when reacting with an alkene.
Analysis and Recommended Solutions:
The Heck reaction with electron-deficient aryl bromides is generally favorable. Issues may arise from catalyst deactivation or suboptimal reaction conditions.
| Parameter | Recommended Starting Point | Troubleshooting Action | Rationale |
| Catalyst | Pd(OAc)₂ (1-2 mol%) with a phosphine ligand like PPh₃ or P(o-tol)₃ (2-4 mol%) | If yields are low, consider a more robust ligand system, such as a palladacycle or an N-heterocyclic carbene (NHC) ligand. | The stability and activity of the palladium catalyst are key. For challenging substrates, more advanced catalyst systems may be required to prevent catalyst decomposition.[11] |
| Base | Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv) | Screen other organic bases (e.g., DBU) or inorganic bases (e.g., Cs₂CO₃). | The base is required to neutralize the HBr generated during the reaction. The choice of base can influence the reaction rate and selectivity.[11] |
| Solvent | DMF or NMP | Screen other polar aprotic solvents like DMAc or Acetonitrile. | High-boiling polar aprotic solvents are typically used to ensure solubility and allow for higher reaction temperatures if needed. |
| Temperature | 80-140 °C | Optimize the temperature based on the reactivity of the specific alkene. | The Heck reaction often requires elevated temperatures to proceed at a reasonable rate. |
Experimental Protocols: Starting Points for Optimization
The following protocols are provided as robust starting points. They are based on established methodologies for structurally similar and electronically challenging substrates and should be optimized for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Degassed Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Add degassed toluene and degassed water via syringe to achieve a final solvent ratio of 10:1 and a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ and XPhos. Seal the tube, evacuate, and backfill with an inert gas.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add this compound, the amine, and NaOt-Bu.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Stability of Methyl 5-bromo-2-(difluoromethoxy)benzoate in different solvent systems
Welcome to the technical support resource for Methyl 5-bromo-2-(difluoromethoxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments. The stability of this molecule is paramount for reproducible results, and this guide provides a framework for its assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This molecule has two primary functional groups susceptible to degradation: the methyl ester and the difluoromethoxy group.
-
Ester Hydrolysis: Like most esters, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-bromo-2-(difluoromethoxy)benzoic acid) under either acidic or basic conditions. The presence of water in a solvent system is a key factor. Furthermore, in alcohol-based solvents (e.g., methanol, ethanol), transesterification can occur, particularly with acid or base catalysis.
-
Difluoromethoxy Group Instability: The -OCF₂H group can be significantly more labile than a simple methoxy group (-OCH₃). Studies on analogous structures have shown that difluoromethoxy groups can be sensitive to hydrolysis, potentially leading to the formation of a phenol (Methyl 5-bromo-2-hydroxybenzoate) and difluorocarbene-related byproducts.[1][2][3] This hydrolysis can be accelerated by neighboring group participation or under strongly nucleophilic or basic conditions.
Q2: Which solvents are recommended for preparing stable stock solutions?
For short-term use and long-term storage, aprotic, non-nucleophilic solvents are highly recommended.
-
Recommended: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM). These solvents are less likely to participate in degradation reactions.
-
Use with Caution: Protic solvents like Methanol (MeOH) and Ethanol (EtOH) can lead to transesterification of the methyl ester. While often used for initial dissolution due to good solubility, solutions in these solvents should be used fresh and not stored for extended periods.
-
Avoid: Solvents containing significant amounts of water or strong nucleophiles (e.g., amines) unless they are part of a planned reaction. Always use dry (anhydrous) solvents when long-term stability is critical.[4]
Q3: How does temperature affect the stability of this compound?
As with most chemical compounds, elevated temperatures will accelerate the rate of degradation.[5] It is recommended to store both the solid material and solutions at low temperatures to maximize shelf-life. The supplier recommends storing the solid sealed in a dry, room-temperature environment for short periods, but for long-term storage, refrigeration (2-8 °C) is advisable.[6] Solutions should ideally be stored at -20 °C.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Issue 1: I am observing a new, more polar peak in my HPLC/LC-MS analysis after my solution has been standing for a few hours.
-
Probable Cause: This is a classic sign of hydrolysis of the methyl ester to the more polar carboxylic acid. This is especially likely if you are using a solvent that is not anhydrous or a protic solvent like methanol that may contain water impurities.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry to check if the mass of the new peak corresponds to 5-bromo-2-(difluoromethoxy)benzoic acid (M-CH₃+H).
-
Solvent Control: Prepare a fresh solution of the compound in anhydrous acetonitrile. Analyze it immediately (T=0) and then again after several hours at the same temperature. If the new peak does not appear or appears much more slowly, water is the likely culprit.
-
pH Check: Ensure your solvent or any additives are not acidic or basic, as this will catalyze the hydrolysis.
-
Issue 2: My reaction yield is inconsistent or lower than expected, especially when using basic reagents.
-
Probable Cause: The compound may be degrading under your reaction conditions before the desired transformation can occur. Strong bases or nucleophiles can attack either the ester or the difluoromethoxy group.
-
Troubleshooting Steps:
-
Run a Blank Reaction: Set up your reaction as planned, but omit your other key reactant. Let it stir for the full reaction time under the same conditions (solvent, temperature, base).
-
Analyze the Blank: Use HPLC or LC-MS to analyze the "blank" reaction mixture. Compare the chromatogram to a freshly prepared standard of your starting material. The presence of new peaks will indicate that your starting material is not stable under the reaction conditions.
-
Consider Milder Conditions: If degradation is observed, explore alternative, milder bases, lower reaction temperatures, or shorter reaction times.
-
Issue 3: I see multiple unknown impurity peaks after a reaction or workup.
-
Probable Cause: This could be due to complex degradation involving both the ester and the difluoromethoxy group, or potentially the aromatic ring itself under harsh conditions. For example, hydrolysis of the difluoromethoxy group to a phenol, followed by ester hydrolysis, would yield a different product than ester hydrolysis alone.
-
Troubleshooting Workflow: A systematic approach, known as a forced degradation study, is the best way to proactively identify potential degradants.[8][9] This involves intentionally stressing the compound under various conditions to predict what impurities might form.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[5][9]
Objective: To understand the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.
2. Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours. (Base hydrolysis is often much faster).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60 °C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. Run a control sample wrapped in foil alongside it.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 50-100 µg/mL) with the initial mobile phase of your HPLC method.
-
Analyze all samples, including an unstressed control (T=0), by a suitable HPLC-UV/MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the major degradation peaks.
-
Use MS data to propose structures for the degradants.
-
The goal is to achieve 5-20% degradation; if degradation is too extensive, reduce the stress time or temperature.[10]
Visualizations & Data Management
Workflow for Stability Assessment
The following diagram outlines the logical flow for assessing the stability of this compound in a chosen solvent system.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. This compound | 1131587-78-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing debromination during reactions with Methyl 5-bromo-2-(difluoromethoxy)benzoate
Welcome to the technical support resource for Methyl 5-bromo-2-(difluoromethoxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. The primary focus is to provide in-depth troubleshooting for a common and often frustrating side reaction: debromination . By understanding the underlying mechanisms and applying the strategies outlined below, you can significantly improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling, stability, and reactivity of this compound.
Q1: What makes the difluoromethoxy group significant on this molecule?
A1: The difluoromethoxy (-OCF₂H) group is a valuable moiety in modern medicinal chemistry. It serves as a bioisostere for groups like methoxy or hydroxyl, but with distinct properties.[1] Its strong carbon-fluorine bonds enhance metabolic stability by resisting enzymatic cleavage, which can lead to improved pharmacokinetic profiles such as a longer drug half-life.[2] Furthermore, its electronic nature—electron-withdrawing with the ability to act as a hydrogen bond donor—can modulate the pKa of adjacent groups and create new interactions with biological targets.[1][3]
Q2: How does the electronic nature of the substituents affect the reactivity of the C-Br bond?
A2: The aryl bromide in this compound is situated on a moderately electron-deficient ring. The ester and the difluoromethoxy group are both electron-withdrawing, which generally makes the C-Br bond more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), a crucial step in many cross-coupling reactions.[4] However, this increased reactivity can also make the substrate more prone to certain side reactions, including debromination, if conditions are not carefully controlled.
Q3: Is this compound stable under typical reaction conditions?
A3: this compound is generally stable under the thermal and chemical conditions required for most cross-coupling reactions. The difluoromethoxy group itself is highly robust.[1][2] The primary point of reactivity is the carbon-bromine bond. Instability typically manifests as the loss of this bromine atom (debromination or hydrodehalogenation) rather than decomposition of the core structure.
Troubleshooting Guide: Minimizing Debromination
Debromination, the replacement of the bromine atom with a hydrogen, is a frequent byproduct in palladium-catalyzed cross-coupling reactions. This side reaction, also known as hydrodehalogenation, competes with the desired bond formation and complicates purification.
The Mechanism of Debromination
Understanding the cause is the first step to prevention. In palladium-catalyzed cycles, debromination often arises after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br complex can react with a hydride source to form an Ar-Pd(II)-H intermediate. Subsequent reductive elimination releases the debrominated product (Ar-H) and regenerates a Pd(0) species, creating a parasitic catalytic cycle.[4]
Potential hydride sources include:
-
Bases: Especially alkoxides (e.g., NaOtBu) or those containing residual hydrides.
-
Solvents: Alcohols (e.g., isopropanol, ethanol) or even trace water can serve as hydride donors.[5][6]
-
Reagents: Amines in Buchwald-Hartwig reactions or impurities in boronic acids for Suzuki couplings.
The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired debromination pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Refining the work-up procedure for reactions involving Methyl 5-bromo-2-(difluoromethoxy)benzoate
Welcome to the technical support center for Methyl 5-bromo-2-(difluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the work-up of reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure your experiments are both successful and efficient.
I. Understanding the Reagent: Key Physicochemical Properties
Before delving into troubleshooting, a firm grasp of the substrate's characteristics is paramount. This compound is a solid at room temperature with a predicted boiling point of approximately 291.5°C and a density of around 1.571 g/cm³.[1][2] Its structure incorporates an electron-withdrawing difluoromethoxy group and a bromine atom on the aromatic ring, making it a valuable building block in medicinal chemistry and materials science. The presence of the difluoromethoxy group can significantly influence the reactivity of the molecule, a key consideration in reaction design and work-up.
| Property | Value | Source |
| CAS Number | 1131587-78-4 | [1] |
| Molecular Formula | C₉H₇BrF₂O₃ | |
| Molecular Weight | 281.05 g/mol | [2] |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature | [1] |
II. Troubleshooting Common Reactions: A Q&A Approach
This section addresses specific issues that may arise during common transformations involving this compound, such as palladium-catalyzed cross-coupling reactions and ester hydrolysis.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The bromine atom on this compound is a common site for carbon-carbon bond formation via cross-coupling reactions. However, challenges can arise.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?
Answer: A sluggish Suzuki-Miyaura coupling can stem from several factors, often related to catalyst activity, reaction conditions, or the nature of your specific substrates. The electron-withdrawing difluoromethoxy group in your starting material can modulate the reactivity of the aryl bromide.
Causality and Troubleshooting Steps:
-
Catalyst and Ligand Choice: The oxidative addition of the aryl bromide to the palladium(0) center is a critical step. While aryl bromides are generally reactive, the electronic properties of your specific coupling partner and the steric hindrance around the reaction center can influence the reaction rate.[3][4]
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more electron-rich and sterically bulky phosphine ligand, such as those from the Buchwald or Molander groups, which can facilitate the oxidative addition step, especially with electron-rich or sterically hindered substrates.[5] PEPPSI-type precatalysts with N-heterocyclic carbene (NHC) ligands are also a robust option.[3]
-
-
Base Selection: The choice of base is crucial for the transmetalation step. An inappropriate base can lead to poor yields.
-
Recommendation: Potassium carbonate (K₂CO₃) is a common choice, often in an aqueous solvent mixture.[6] However, for base-sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective. The solubility of the base in the reaction medium is also a key factor to consider.
-
-
Solvent and Temperature: The reaction solvent and temperature play a significant role in reaction kinetics and solubility of reagents.
-
Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used.[7] If you observe poor solubility, consider a different solvent system. Increasing the reaction temperature can often accelerate a sluggish reaction, but be mindful of potential side reactions and the thermal stability of your substrates and catalyst.
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the phosphine ligands and the formation of palladium(II) species, which can promote side reactions like the homocoupling of the boronic acid.[3][6]
-
Recommendation: Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also good practice.
-
Workflow for Troubleshooting a Sluggish Suzuki Coupling:
Caption: Decision tree for troubleshooting a sluggish Suzuki-Miyaura coupling reaction.
Question 2: I am observing significant amounts of side products, such as dehalogenated starting material and homocoupled boronic acid, in my reaction mixture. How can I minimize these?
Answer: The formation of dehalogenated and homocoupled products are common side reactions in Suzuki-Miyaura couplings.[3] Understanding their mechanisms is key to their suppression.
Dehalogenation: This occurs when the aryl-palladium intermediate undergoes reductive elimination with a hydride source instead of the desired transmetalation with the boronic acid.[3]
-
Potential Hydride Sources: Amine bases or alcoholic solvents can act as hydride sources.
-
Mitigation Strategies:
-
Avoid using amine bases if dehalogenation is a significant issue.
-
Use anhydrous solvents if possible, as water can sometimes contribute to this side reaction.
-
Ensure a sufficient concentration of the boronic acid to favor the productive transmetalation pathway.
-
Homocoupling: This side reaction is often promoted by the presence of palladium(II) species and oxygen.[3]
-
Mechanism: Two molecules of the boronic acid couple, and Pd(II) is reduced to Pd(0).
-
Mitigation Strategies:
-
As mentioned previously, rigorous degassing of the reaction mixture is critical to minimize oxygen levels.
-
Using a Pd(0) precatalyst directly can sometimes be advantageous over in-situ reduction of a Pd(II) source.
-
Adding the boronic acid slowly to the reaction mixture can sometimes help to minimize its homocoupling.
-
B. Hydrolysis of the Methyl Ester
The methyl ester of this compound may need to be hydrolyzed to the corresponding carboxylic acid for subsequent transformations.
Question 3: My base-catalyzed hydrolysis of the methyl ester is incomplete, or I am observing decomposition of my product. What are the best practices for this transformation?
Answer: Hydrolysis of methyl esters is a standard procedure, but the presence of the electron-withdrawing difluoromethoxy group and the aryl bromide can influence the reaction conditions required and the stability of the product.
Causality and Troubleshooting Steps:
-
Choice of Base and Solvent: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a miscible organic solvent (e.g., methanol, ethanol, or THF) are commonly used.[8] However, harsh basic conditions can sometimes lead to decomposition, especially if other sensitive functional groups are present.
-
Recommendation: Lithium hydroxide (LiOH) in a THF/water or methanol/water mixture is often a milder and effective choice for the hydrolysis of methyl esters in complex molecules.[8] The reaction can often be performed at room temperature.
-
-
Reaction Monitoring: It is crucial to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to avoid prolonged reaction times that could lead to side reactions or decomposition.
-
Work-up Procedure: The acidification step to protonate the carboxylate and precipitate the carboxylic acid must be performed carefully.
-
Recommendation: After the hydrolysis is complete, cool the reaction mixture in an ice bath before slowly adding a dilute acid (e.g., 1M HCl) until the pH is acidic. Adding the acid too quickly can cause a rapid temperature increase, potentially leading to degradation.
-
-
Potential for Isomerization or Other Side Reactions: While less common with this specific substrate, base-catalyzed isomerizations of nearby functional groups can occur.[9]
-
Recommendation: If you suspect a side reaction, consider using milder conditions (e.g., lower temperature, weaker base) and carefully analyze your product by NMR to confirm its structure.
-
General Workflow for Methyl Ester Hydrolysis:
Caption: Standard workflow for the hydrolysis of a methyl ester.
III. Purification Strategies for Fluorinated Compounds
The unique properties of organofluorine compounds can sometimes present challenges during purification.[10]
Question 4: I am having difficulty purifying my product containing the difluoromethoxy group. Are there any specific techniques I should consider?
Answer: The high electronegativity of fluorine can alter the polarity and solubility of your compound, which can affect its behavior during chromatography and extraction.
-
Chromatography:
-
Normal Phase: Fluorinated compounds can sometimes elute faster than their non-fluorinated analogs due to the lower polarizability of the C-F bond. You may need to use less polar solvent systems than you would typically expect.
-
Reverse Phase: The hydrophobic nature of the difluoromethoxy group can lead to strong retention on C18 columns. A higher percentage of organic solvent in the mobile phase may be required for elution.
-
-
Extraction:
-
The solubility of your fluorinated compound in common organic solvents should be experimentally determined to optimize your extraction procedure.
-
-
Alternative Purification Methods:
-
For non-polar, highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be a powerful purification technique. This involves using a fluorous stationary phase that selectively retains highly fluorinated molecules.[10]
-
In some cases, crystallization can be an effective method for purifying solid fluorinated compounds.
-
IV. Safety Precautions
As with any chemical reagent, proper safety precautions are essential when handling this compound and its derivatives.
-
Always consult the Safety Data Sheet (SDS) before use.[11][12][13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]
-
Avoid inhalation of dust and contact with skin and eyes.[11][12]
V. References
-
This compound | 1131587-78-4. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
This compound | 1131587-78-4. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from --INVALID-LINK--
-
Safety Data Sheet. (2024, December 19). Fluorochem. Retrieved from --INVALID-LINK--
-
This compound synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
CAS RN 705279-03-4 | Methyl 2-bromo-5-(difluoromethoxy)benzoate. (n.d.). Hoffman Fine Chemicals. Retrieved from --INVALID-LINK--
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved from --INVALID-LINK--
-
Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from --INVALID-LINK--
-
Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 399-405. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). ChemBK. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET. (2024, March 28). Fisher Scientific. Retrieved from --INVALID-LINK--
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (2006). Chemical Communications, (3), 269-271. Retrieved from --INVALID-LINK--
-
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS. (n.d.). Muby Chemicals. Retrieved from --INVALID-LINK--
-
Hydrolysis of methyl esters. (1980, January 22). Google Patents. Retrieved from --INVALID-LINK--
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Isomerization during hydrolysis of a methyl ester. (2020, June 30). Reddit. Retrieved from --INVALID-LINK--
References
- 1. This compound | 1131587-78-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. reddit.com [reddit.com]
- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS [mubychem.com]
Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-bromo-2-(difluoromethoxy)benzoate
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the NMR assignments, the following numbering scheme for the hydrogen and carbon atoms of Methyl 5-bromo-2-(difluoromethoxy)benzoate will be utilized throughout this guide.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (CDCl₃) would exhibit signals corresponding to the aromatic protons, the difluoromethoxy proton, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[1][2] The electron-withdrawing nature of the bromine atom, the ester group, and the difluoromethoxy group will generally lead to a downfield shift of the aromatic protons compared to unsubstituted benzene (δ ~7.3 ppm).[1][2]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | H6 | ~7.85 | d | ~2.5 | 1H |
| 2 | H4 | ~7.60 | dd | ~8.8, 2.5 | 1H |
| 3 | H3 | ~7.15 | d | ~8.8 | 1H |
| 4 | H9 (-OCHF₂) | ~6.60 | t | ~73.0 | 1H |
| 5 | H8 (-OCH₃) | ~3.90 | s | - | 3H |
Rationale for ¹H NMR Assignments:
-
Aromatic Protons (H3, H4, H6):
-
H6: This proton is ortho to the electron-withdrawing ester group and meta to both the bromine and the difluoromethoxy group. The ortho deshielding effect of the ester group is expected to shift this proton the furthest downfield.[2] It will appear as a doublet due to coupling with H4 (meta coupling, J ≈ 2.5 Hz).
-
H4: This proton is ortho to the bromine atom and meta to the ester and difluoromethoxy groups. It will be deshielded by the bromine and will appear as a doublet of doublets due to coupling with H3 (ortho coupling, J ≈ 8.8 Hz) and H6 (meta coupling, J ≈ 2.5 Hz).
-
H3: This proton is ortho to the difluoromethoxy group and meta to the bromine atom. The difluoromethoxy group is electron-withdrawing, but its effect on the ortho proton is less pronounced than that of the ester group on H6. It will appear as a doublet due to coupling with H4 (ortho coupling, J ≈ 8.8 Hz).
-
-
Difluoromethoxy Proton (H9):
-
The proton of the difluoromethoxy group is expected to resonate at a significantly downfield position due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. A key feature of this signal is its multiplicity; it will be a triplet due to coupling with the two equivalent fluorine atoms (²JHF), with a characteristically large coupling constant of approximately 73.0 Hz.
-
-
Methyl Ester Protons (H8):
-
The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet. Their chemical shift is typical for methyl esters, around 3.90 ppm.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are predicted based on the additivity rules for substituted benzenes and by comparison with related compounds.[3][4] The carbon atoms directly attached to electronegative atoms (oxygen, bromine, fluorine) will be shifted significantly downfield.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C7 (C=O) | ~165.0 |
| 2 | C2 (C-O) | ~152.0 |
| 3 | C1 (C-C=O) | ~135.0 |
| 4 | C6 (C-H) | ~133.0 |
| 5 | C4 (C-H) | ~128.0 |
| 6 | C5 (C-Br) | ~118.0 |
| 7 | C3 (C-H) | ~115.0 |
| 8 | C9 (-OCHF₂) | ~114.0 (t, ¹JCF ≈ 260 Hz) |
| 9 | C8 (-OCH₃) | ~52.5 |
Rationale for ¹³C NMR Assignments:
-
Carbonyl Carbon (C7): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.
-
Aromatic Carbons (C1-C6):
-
C2: This carbon is directly attached to the electronegative oxygen of the difluoromethoxy group, causing a significant downfield shift.
-
C1: This is the quaternary carbon to which the ester group is attached.
-
C6 and C4: These are protonated aromatic carbons, and their chemical shifts are influenced by the various substituents.
-
C5: This carbon is directly bonded to the bromine atom, which generally causes a shielding effect (upfield shift) on the attached carbon compared to an unsubstituted benzene.
-
C3: This protonated carbon is adjacent to the carbon bearing the difluoromethoxy group.
-
-
Difluoromethoxy Carbon (C9): The carbon of the difluoromethoxy group will be significantly deshielded by the two fluorine atoms. A key identifying feature will be its multiplicity in a proton-coupled ¹³C spectrum, appearing as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF), with a coupling constant typically around 260 Hz.
-
Methyl Ester Carbon (C8): The carbon of the methyl ester group will appear at a characteristic chemical shift of around 52.5 ppm.
Hypothetical Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
For ¹H NMR: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is recommended. Weigh 20-50 mg of the compound into a clean, dry vial and dissolve it in 0.6-0.7 mL of CDCl₃ with TMS.
-
Procedure:
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
NMR Spectrometer Parameters
The following are typical parameters for a 500 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
For the ¹³C spectrum, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Workflow for Predictive NMR Assignment
Caption: Workflow for the predictive assignment of ¹H and ¹³C NMR spectra.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR assignments of this compound. By applying fundamental NMR principles and leveraging data from structurally related molecules, we have proposed a set of chemical shifts and coupling patterns that can serve as a valuable reference for researchers working with this compound. The provided hypothetical experimental protocol offers a standardized approach to acquiring high-quality NMR data for subsequent experimental verification of these predictions.
References
A Guide to High-Resolution Mass Spectrometry for Confirming the Identity of Methyl 5-bromo-2-(difluoromethoxy)benzoate
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For compounds like Methyl 5-bromo-2-(difluoromethoxy)benzoate, a substituted aromatic ester with potential applications as a synthetic building block, precise molecular characterization is paramount. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) techniques for the definitive identification of this compound, supported by experimental principles and data interpretation strategies.
The validation of reference standards is a critical aspect of analytical chemistry, ensuring that results are accurate and reliable.[1] The use of well-characterized reference materials is essential for calibrating instruments and validating analytical methods.[2][3][4]
The Challenge: Beyond Nominal Mass
Conventional low-resolution mass spectrometry provides the nominal mass of a molecule, which is the integer mass of the most abundant isotopes. However, for a compound with the molecular formula C₉H₇BrF₂O₃, numerous other elemental combinations could yield the same nominal mass. High-resolution mass spectrometry (HRMS) overcomes this limitation by providing highly accurate mass measurements, typically to four or five decimal places.[5][6][7] This precision allows for the determination of a unique elemental formula, a critical step in structural elucidation.[8][9][10]
Comparing HRMS Technologies: Orbitrap vs. Time-of-Flight (TOF)
Two of the most prominent HRMS technologies in small molecule analysis are the Orbitrap and Time-of-Flight (TOF) mass analyzers.
-
Orbitrap Mass Analyzers: These instruments trap ions in an electrostatic field and measure the frequency of their orbital motion, which is inversely proportional to the square root of their mass-to-charge ratio (m/z). Orbitraps are renowned for their exceptional resolving power and mass accuracy.[11][12][13] This high resolution is particularly advantageous for separating isobaric interferences—different molecules with the same nominal mass but different exact masses.[9]
-
Time-of-Flight (TOF) Mass Analyzers: TOF instruments measure the time it takes for an ion to travel a fixed distance.[14] Lighter ions travel faster and reach the detector sooner than heavier ions. While historically having lower resolution than Orbitraps, modern TOF instruments have significantly improved and offer very high data acquisition rates, making them well-suited for coupling with fast chromatography techniques.[11][15]
For the definitive identification of a small molecule like this compound, the superior resolving power of an Orbitrap-based system is often preferred to ensure the highest confidence in the accurate mass measurement.[16]
Experimental Workflow: A Step-by-Step Guide
A robust workflow is essential for obtaining high-quality HRMS data. The following protocol outlines the key steps for analyzing this compound.
Caption: High-Resolution Mass Spectrometry Experimental Workflow.
1. Sample Preparation: A high-purity standard of this compound should be used.[4] The sample is dissolved in a suitable LC-MS grade solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 µg/mL.
2. Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like esters, minimizing in-source fragmentation.[17][18][19][20][21] Given the presence of the ester and ether functionalities, the molecule is expected to readily form a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ in positive ion mode.
3. Mass Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer. Data is acquired in two stages:
-
Full Scan MS: A high-resolution full scan is performed to determine the accurate mass of the precursor ion.
-
Tandem MS (MS/MS): The precursor ion of interest is isolated and subjected to fragmentation, typically through higher-energy collisional dissociation (HCD), to generate a characteristic fragmentation pattern that provides structural information.[22]
Data Interpretation: A Three-Pillar Approach for Confirmation
The identity of this compound is confirmed by evaluating three key pieces of evidence from the HRMS data.
Pillar 1: Accurate Mass Measurement
The first and most critical step is the accurate mass measurement of the precursor ion. The theoretical exact mass of the protonated molecule is calculated and compared to the experimentally measured mass. The difference, expressed in parts-per-million (ppm), should be minimal, typically less than 5 ppm.[8]
Table 1: Accurate Mass Measurement of this compound
| Species | Molecular Formula | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | [C₉H₈BrF₂O₃]⁺ | 280.96628 | 280.96601 | -0.96 |
| [M+Na]⁺ | [C₉H₇BrF₂O₃Na]⁺ | 302.94822 | 302.94793 | -0.96 |
Note: The theoretical exact mass is calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O, ²³Na).
Pillar 2: Isotopic Pattern Analysis
A unique and powerful confirmatory tool for halogenated compounds is the analysis of their isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[23][24][25] This results in a characteristic "M" and "M+2" peak pattern with nearly equal intensity for any ion containing a single bromine atom.[23][26]
Table 2: Isotopic Pattern for the [M+H]⁺ Ion of this compound
| Ion | Theoretical m/z | Theoretical Abundance (%) | Observed m/z | Observed Abundance (%) |
| [C₉H₈⁷⁹BrF₂O₃+H]⁺ | 280.96628 | 100 | 280.96601 | 100 |
| [C₉H₈⁸¹BrF₂O₃+H]⁺ | 282.96423 | 97.5 | 282.96395 | 98.1 |
The excellent correlation between the theoretical and observed isotopic patterns provides extremely high confidence in the presence of a single bromine atom in the molecule.
Pillar 3: Fragmentation Analysis (MS/MS)
Tandem mass spectrometry provides a fragmentation fingerprint that is unique to the molecule's structure. By analyzing the fragment ions, we can piece together the molecular structure and confirm the connectivity of the atoms. For aromatic esters, characteristic fragmentation pathways include the loss of the alkoxy group and subsequent loss of carbon monoxide.[27][28][29]
Caption: Proposed Fragmentation Pathway for this compound.
Table 3: Key Fragment Ions from MS/MS Analysis
| Fragment Description | Proposed Formula | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| Loss of Methanol | [C₈H₄BrF₂O₂]⁺ | 249.93999 | 249.93972 | -1.08 |
| Subsequent loss of CO | [C₇H₄BrF₂O]⁺ | 221.94492 | 221.94468 | -1.08 |
| Loss of Difluoromethanol | [C₈H₅BrO₂]⁺ | 213.97121 | 213.97098 | -1.07 |
The observed fragment ions are consistent with the proposed structure of this compound, further solidifying its identification.
Conclusion
High-resolution mass spectrometry offers a multi-faceted and definitive approach to the structural confirmation of small molecules. By systematically evaluating accurate mass, isotopic pattern, and fragmentation data, researchers can unambiguously identify compounds like this compound. This rigorous analytical process is indispensable for ensuring the quality and integrity of chemical entities used in research and drug development. The use of validated analytical procedures and well-characterized reference materials is fundamental to achieving reliable and reproducible results.[30]
References
- 1. Methods for Validating Reference Materials [xrfscientific.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. fiveable.me [fiveable.me]
- 6. measurlabs.com [measurlabs.com]
- 7. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. zefsci.com [zefsci.com]
- 15. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 16. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 17. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]
- 18. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 24. ms isotopes: Br and Cl [employees.csbsju.edu]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. pharmacy180.com [pharmacy180.com]
- 28. youtube.com [youtube.com]
- 29. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 30. fda.gov [fda.gov]
The Shield of Stability: A Comparative Guide to the Metabolic Fates of Difluoromethoxy and Methoxy Analogs
In the intricate landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule's susceptibility to metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Among the myriad of chemical motifs employed by medicinal chemists, the methoxy group (–OCH₃) is ubiquitous. However, its reign is often challenged by its vulnerability to metabolic breakdown. This guide provides an in-depth comparison of the metabolic stability of methoxy-containing compounds versus their difluoromethoxy (–OCF₂H) analogs, a strategic bioisosteric replacement aimed at overcoming this liability.[3]
Mechanistic Underpinnings: The Metabolic Battleground of CYP450
The liver is the primary site of drug metabolism, where Phase I enzymes functionalize compounds for subsequent conjugation and excretion.[4] The methoxy group is a well-known "soft spot," readily targeted by CYP enzymes for oxidative metabolism.[5][6]
The Achilles' Heel of the Methoxy Group: O-Demethylation
The principal metabolic route for aromatic methoxy groups is O-demethylation, a reaction catalyzed by various CYP isoforms (e.g., CYP2D6, CYP1A2, CYP3A4).[7][8] This process involves the insertion of an oxygen atom into one of the C-H bonds of the methyl group.[9] The reaction proceeds via a two-step mechanism:
-
Hydrogen Atom Abstraction: The highly reactive iron-oxo species (Compound I) within the CYP active site abstracts a hydrogen atom from the methyl group, forming a radical intermediate.[10]
-
Oxygen Rebound: The resulting hydroxyl group rapidly "rebounds" onto the carbon radical, forming an unstable hemiacetal intermediate.[10]
This hemiacetal spontaneously decomposes, yielding a demethylated phenol and formaldehyde.[7][9] This metabolic conversion not only alters the parent drug's structure and activity but can also lead to faster clearance and reduced in vivo exposure.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment: Quantitative NMR Analysis of Methyl 5-bromo-2-(difluoromethoxy)benzoate
In the landscape of pharmaceutical development, the precise characterization of a molecule's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For researchers, scientists, and drug development professionals, the ability to accurately quantify the purity of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of Methyl 5-bromo-2-(difluoromethoxy)benzoate, a key building block in medicinal chemistry.
This compound, with its complex substitution pattern, presents a unique analytical challenge. This guide will delve into the nuances of employing ¹H qNMR for its purity determination, offering a detailed experimental protocol and a comparative analysis against alternative methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
The Principle of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds.[1][2] Its strength lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1][3] This fundamental principle allows for the determination of the absolute purity of a substance by co-dissolving it with a certified internal standard of known purity and concentration.[4][5] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself, making it particularly valuable for the analysis of novel compounds or when a specific impurity standard is unavailable.[6][7]
Experimental Protocol: ¹H qNMR Purity Determination
This section outlines a robust, step-by-step methodology for the purity assessment of this compound using ¹H qNMR with an internal standard.
Rationale for Experimental Choices
-
Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR analysis.[8] An ideal standard should be chemically stable, non-volatile, have a simple NMR spectrum with signals that do not overlap with the analyte, and be highly soluble in the chosen deuterated solvent.[8][9] For this analysis, Maleic Acid is selected due to its high purity, stability, and a sharp singlet resonance in a relatively clear region of the ¹H NMR spectrum.
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution.[10][11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen for its excellent solvating power for a wide range of organic compounds.
-
NMR Parameters: Optimization of NMR acquisition parameters is crucial for obtaining accurate quantitative data.[12] Key parameters include the relaxation delay (D1), pulse width, and acquisition time. A sufficiently long relaxation delay (typically 5-7 times the longest spin-lattice relaxation time, T₁) is essential to ensure complete relaxation of all nuclei between pulses, which is fundamental for accurate integration.[4][13]
Step-by-Step Methodology
a. Sample and Standard Preparation:
-
Drying: Dry the this compound sample and the maleic acid internal standard under high vacuum for at least 24 hours to remove any residual solvents or moisture.
-
Weighing: Accurately weigh approximately 15-20 mg of the dried this compound and 5-10 mg of the dried maleic acid into a clean, dry vial using a calibrated analytical balance (readability of at least 0.01 mg).[10][14] Record the exact weights. The goal is to achieve a molar ratio that gives comparable integral intensities for the analyte and standard signals.[11]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the vial for at least 1 minute to ensure complete dissolution and homogeneity of the sample.[11]
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
b. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that has been properly tuned and matched.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Parameter Setup:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[15]
-
Pulse Width: Calibrate the 90° pulse width for the specific probe and sample.
-
Relaxation Delay (D1): Set to at least 30 seconds to ensure full relaxation of all protons. The T₁ values for the aromatic protons of the analyte and the olefinic proton of maleic acid should be experimentally determined for optimal accuracy.[16]
-
Acquisition Time (AQ): Set to at least 4 seconds to ensure adequate digital resolution.[17]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).[13]
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
c. Data Processing and Purity Calculation:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction to ensure accurate integration.[13]
-
Integration:
-
Integrate a well-resolved, non-overlapping signal of this compound. The singlet from the methoxy group is a suitable candidate.
-
Integrate the singlet signal of the maleic acid internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation[17][18]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte & I_std: Integral values for the analyte and standard signals.
-
N_analyte & N_std: Number of protons for the respective integrated signals.
-
MW_analyte & MW_std: Molecular weights of the analyte and standard.
-
m_analyte & m_std: Masses of the analyte and standard.
-
P_std: Purity of the internal standard (as provided by the supplier).
-
Visualization of the qNMR Workflow
Caption: Workflow for qNMR Purity Determination.
Comparison with Alternative Purity Assessment Methods
While qNMR offers significant advantages, a comprehensive purity assessment often benefits from orthogonal methods.[19][20] The following table compares qNMR with HPLC, GC, and DSC for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Differential Scanning Calorimetry (DSC) |
| Principle | Signal intensity proportional to the number of nuclei.[1] | Differential partitioning between mobile and stationary phases. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of heat flow as a function of temperature. |
| Quantitation | Absolute, primary method.[2] | Relative, requires specific reference standards for each impurity. | Relative, requires specific reference standards. | Absolute purity of the main component. |
| Analyte Suitability | Soluble compounds with NMR-active nuclei. | Soluble, non-volatile compounds with a chromophore. | Volatile and thermally stable compounds. | Crystalline solids. |
| Strengths | - No need for analyte-specific reference standards.[6]- Provides structural information.[21] - Non-destructive.[12] | - High sensitivity and resolution.[22]- Widely available and well-established. | - Excellent for volatile impurities. - High resolution. | - Direct measurement of total mole purity. - No solvent required. |
| Limitations | - Lower sensitivity than chromatographic methods.[22]- Signal overlap can be an issue.[23]- Requires careful parameter optimization. | - Requires reference standards for all impurities to be quantified.[6]- Co-elution can occur. | - Not suitable for non-volatile or thermally labile compounds. | - Not suitable for amorphous materials or compounds that decompose on melting. - Less sensitive to impurities that are soluble in the melt. |
| Applicability to Analyte | Highly suitable. | Suitable, but requires impurity standards. | Potentially suitable if the compound is sufficiently volatile and stable. | Suitable if the compound is a stable, crystalline solid. |
Decision-Making Framework for Purity Analysis
The selection of the most appropriate analytical technique depends on the specific goals of the analysis, the stage of drug development, and the nature of the compound and its potential impurities.
Caption: Decision tree for selecting a purity analysis method.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, quantitative NMR emerges as a powerful and reliable primary method for absolute purity determination.[19][21] Its ability to provide direct quantification without the need for specific impurity reference standards offers a significant advantage, particularly in the early stages of drug development.[6]
However, a multi-faceted approach that incorporates orthogonal techniques is highly recommended for a complete purity profile. HPLC is invaluable for high-resolution separation and quantification of known and unknown impurities, while GC is the method of choice for volatile contaminants. DSC can provide a confirmatory, solvent-free assessment of total molar purity for crystalline materials.
By understanding the principles, strengths, and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality, safety, and consistency of their chemical entities, thereby accelerating the drug development process. This guide provides the foundational knowledge and practical steps to confidently apply qNMR and other key analytical methods to meet the rigorous demands of modern pharmaceutical research.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. enovatia.com [enovatia.com]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organomation.com [organomation.com]
- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 12. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 15. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl 5-bromo-2-(difluoromethoxy)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and procedural walkthrough for the X-ray crystal structure analysis of Methyl 5-bromo-2-(difluoromethoxy)benzoate and its derivatives. As a Senior Application Scientist, my goal is to blend foundational theory with actionable, field-tested protocols, ensuring that the insights provided are both scientifically rigorous and practically applicable in a drug discovery and development context.
The Strategic Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a well-established strategy in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The difluoromethoxy group (-OCF₂H) has gained significant traction as a versatile substituent that can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] It is often considered a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, maintaining hydrogen bonding capabilities while being less susceptible to metabolic degradation.[3] The strong carbon-fluorine bonds contribute to increased metabolic stability, a crucial factor in improving a drug's half-life.[2]
The presence of a bromine atom further adds to the molecular complexity and potential for specific intermolecular interactions. Bromine can participate in halogen bonding, a noncovalent interaction that can influence crystal packing and binding affinity to biological targets.[4] The interplay between the electron-withdrawing nature of the difluoromethoxy group and the halogen-bonding potential of bromine makes this compound derivatives a compelling class of compounds for structural investigation.
Synthesis and Crystallization: A Foundational Protocol
A reliable crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals. While various synthetic routes exist, a common approach involves the O-difluoromethylation of a phenolic precursor.
Experimental Protocol: Synthesis of this compound
-
Starting Materials: Methyl 5-bromosalicylate, Ethyl bromodifluoroacetate, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Reaction Setup: To a solution of Methyl 5-bromosalicylate (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Difluoromethylation: Add Ethyl bromodifluoroacetate (1.5 eq) dropwise to the mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Crystallization Workflow
The key to successful X-ray diffraction is the growth of well-ordered single crystals. For small organic molecules like the title compound, slow evaporation is often a successful technique.
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent system (e.g., dichloromethane/methanol, ethyl acetate/hexane) to near saturation.
-
Evaporation: Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Monitor the vial over several days for the formation of single crystals. The ideal crystals for X-ray diffraction are typically larger than 0.1 mm in all dimensions, with no visible cracks or imperfections.[5]
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5]
Detailed Protocol for SC-XRD Analysis
-
Crystal Mounting: Carefully select a suitable single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Use a monochromatic X-ray source, typically Cu Kα (λ = 1.54056 Å) or Mo Kα (λ = 0.71073 Å) radiation.[6]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as Lorentz-polarization effects and absorption.
-
-
Structure Solution and Refinement:
-
Determine the unit cell parameters and space group from the diffraction data.
-
Solve the phase problem using direct methods, which are generally effective for small molecules with less than 1000 non-hydrogen atoms.[5] This will generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
-
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis with Related Structures
To understand the structural impact of the difluoromethoxy group, it is instructive to compare the crystallographic data of this compound with its hydroxyl and other substituted analogs. The following table presents a comparison of key crystallographic parameters, with projected data for the title compound based on typical values for similar organic molecules.
| Parameter | This compound (Projected) | Methyl 5-bromo-2-hydroxybenzoate[7][8] | Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate[9] | Methyl 5-(2-bromoacetyl)-2-propoxybenzoate[10] |
| Formula | C₉H₇BrF₂O₃ | C₈H₇BrO₃ | C₁₀H₁₂BrNO₄S | C₁₃H₁₅BrO₄ |
| Molar Mass | 281.05 | 231.04 | 322.18 | 315.16 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ | P2₁/c | P2₁/c |
| a (Å) | ~15.5 | 3.9829 (8) | 6.0798 (1) | 16.292 (3) |
| b (Å) | ~6.0 | 9.0950 (19) | 10.7853 (3) | 10.534 (2) |
| c (Å) | ~12.0 | 12.122 (3) | 19.5206 (4) | 7.8160 (16) |
| β (˚) | ~105 | 95.162 (9) | 90.306 (1) | 92.42 (3) |
| Volume (ų) | ~1130 | 437.33 (17) | 1280.00 (5) | 1340.2 (5) |
| Z | 4 | 2 | 4 | 4 |
| Key Intermolecular Interactions | C-H···O, C-H···F, Br···O, π-π stacking | O-H···O hydrogen bonds, π-π stacking | C-H···O interactions | C-H···O interactions |
The substitution of the hydroxyl group in Methyl 5-bromo-2-hydroxybenzoate with a difluoromethoxy group is expected to significantly alter the crystal packing. The strong O-H···O hydrogen bonds that dominate the packing in the hydroxy derivative will be absent.[7][8] Instead, weaker C-H···O and C-H···F interactions, along with potential Br···O halogen bonds, will likely govern the supramolecular assembly. This can lead to a less dense crystal packing, as suggested by the projected larger unit cell volume per molecule.
Alternative and Complementary Structural Analysis Techniques
While SC-XRD is the preferred method, obtaining suitable single crystals can be challenging. In such cases, other techniques can provide valuable structural information.
-
Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for characterizing polycrystalline materials.[11] While it does not provide the same level of atomic detail as SC-XRD, it is invaluable for phase identification, purity analysis, and, with modern computational methods, can even be used for ab initio structure determination of small organic molecules.[6]
-
Three-Dimensional Electron Diffraction (3DED): 3DED is an emerging technique that can be used to determine crystal structures from nanocrystals, which are too small for conventional X-ray diffraction.[12]
-
Crystal Structure Prediction (CSP): CSP methods use computational algorithms to predict the most stable crystal packing arrangements of a molecule. When combined with experimental data, such as a PXRD pattern, CSP can be a powerful tool for structure elucidation in the absence of single crystals.[12]
Decision-Making Workflow for Structure Determination
Caption: Decision-making workflow for crystal structure determination.
Conclusion
The X-ray crystal structure analysis of this compound derivatives provides critical insights into the influence of the difluoromethoxy group on molecular conformation and crystal packing. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new drug candidates with improved pharmacokinetic profiles. A thorough understanding of the supramolecular interactions, facilitated by high-resolution structural data, empowers medicinal chemists to make more informed decisions in the optimization of lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peculiarities of Br⋯Br bonding in crystal structures of polybromides and bromine solvates - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 5-(2-bromoacetyl)-2-propoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Study on the Lipophilicity of Bromo-Substituted Benzoates: An Experimental and Theoretical Guide
Introduction: The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development. It governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, making it a critical parameter to optimize during the drug discovery process.[1][2] High lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity, while insufficient lipophilicity may hinder a drug's ability to cross biological membranes to reach its target.[1][3] The octanol-water partition coefficient (logP) is the most widely recognized metric for lipophilicity, representing the ratio of a compound's concentration in a biphasic system of n-octanol and water.[2]
This guide provides a comparative analysis of the lipophilicity of ortho-, meta-, and para-bromo-substituted benzoates. By examining these closely related isomers, we can elucidate the profound impact of substituent position on this fundamental physicochemical property. This study will delve into the two primary experimental methods for logP determination—the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—providing detailed, field-tested protocols. The experimental data will be contextualized with theoretical considerations, offering researchers a comprehensive framework for understanding and predicting the lipophilic behavior of substituted aromatic compounds.
Theoretical Background: Substituent Effects on Lipophilicity
The lipophilicity of a molecule is intrinsically linked to its structure. The addition of a substituent to a parent molecule, such as the bromine atom on a benzoate ring, alters its lipophilicity in a predictable manner. This change is influenced by a combination of inductive and resonance effects, which in turn affect the molecule's polarity and hydrogen bonding capacity.[4][5]
The position of the bromine atom is paramount. Due to the "ortho effect," a substituent at the 2-position (ortho) can have a more pronounced impact on acidity and, by extension, lipophilicity, compared to the meta (3-) or para (4-) positions.[6] For bromo-substituted benzoic acids, the ortho isomer is the most acidic due to a combination of steric and electronic factors that stabilize the conjugate base.[6] While benzoic acids are ionizable, for this comparative study of benzoates (esters), we focus on the neutral forms where the influence of the bromine atom's electron-withdrawing nature on the overall molecular polarity is the primary determinant of lipophilicity.
Experimental Methodologies for Lipophilicity Determination
The accurate determination of logP is essential for building robust structure-activity relationships (SAR).[7][8] Two methods are prevalent in the field: the direct "shake-flask" method and the indirect, high-throughput RP-HPLC method.
The Shake-Flask Method (OECD Guideline 107)
Considered the "gold standard" for its direct measurement of the partition coefficient, the shake-flask method involves dissolving a compound in a biphasic system of n-octanol and water and measuring its concentration in each phase after equilibrium is reached.[9][10]
Causality Behind Experimental Choices:
-
n-Octanol/Water System: This solvent system is the universally accepted surrogate for partitioning across a biological membrane. n-Octanol's amphiphilic nature mimics the lipid bilayer, while the aqueous phase represents the cytoplasm and extracellular fluid.
-
Equilibration: Shaking or agitation is crucial to maximize the interfacial surface area between the two immiscible phases, allowing the analyte to reach thermodynamic equilibrium. Centrifugation is then used to ensure a clean separation of the two phases before analysis.[11]
-
Concentration Analysis: The concentration of the analyte in each phase must be accurately determined. This is typically achieved using a sensitive analytical technique like UV-Vis spectroscopy or HPLC, which provides the necessary precision for calculating the partition coefficient.[11]
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the experiment begins.
-
Sample Preparation: Prepare a stock solution of the bromo-substituted benzoate in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated water. Typically, three runs with different volume ratios are performed to ensure consistency.[11]
-
Equilibration: Agitate the tubes at a constant temperature (20-25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).[11]
-
Phase Separation: Centrifuge the tubes to achieve a clear separation of the n-octanol and water layers.
-
Quantification: Carefully sample a known volume from each phase. Determine the concentration of the bromo-substituted benzoate in both the n-octanol and aqueous phases using a calibrated analytical method (e.g., HPLC-UV).
-
Calculation of logP: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase ([C]oct) to the concentration in the aqueous phase ([C]aq). The logP is then calculated as: logP = log10([C]oct / [C]aq)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The RP-HPLC method is a rapid and efficient indirect method for estimating logP.[12][13] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.[2]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice as its long alkyl chains provide a non-polar environment that mimics n-octanol.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is used. By varying the ratio of the organic modifier, the elution strength of the mobile phase can be adjusted.
-
Calibration Curve: The method's validity rests on a strong linear correlation between the logarithm of the capacity factor (log k) of a series of standard compounds and their known logP values.[12] This calibration curve is then used to determine the logP of the unknown test compounds from their retention times.
Experimental Protocol: RP-HPLC Method
-
System Preparation: Use an HPLC system equipped with a C18 column and a UV detector. The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol).
-
Calibration Standards: Prepare solutions of at least five reference compounds with well-established logP values that span the expected lipophilicity range of the bromo-substituted benzoates.
-
Sample Preparation: Dissolve the bromo-substituted benzoate isomers and the calibration standards in the mobile phase.
-
Chromatographic Run: Inject each standard and sample onto the column under isocratic conditions. Record the retention time (tR) for each compound. Also, determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).
-
Calculation of Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (tR - t0) / t0
-
Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference standards against their known logP values. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = log k and x = logP.
-
Determination of logP for Test Compounds: Calculate the log k for each bromo-substituted benzoate isomer. Use the regression equation from the calibration curve to calculate their respective logP values.
Visualizing the Experimental Workflow
Caption: Workflow for logP determination using the RP-HPLC method.
Comparative Data Analysis
The following table summarizes the experimentally determined logP values for methyl bromo-substituted benzoates. These values reflect the influence of the bromine atom's position on the overall lipophilicity of the molecule.
| Compound | Isomer Position | Experimental logP |
| Methyl Benzoate | - | 2.12 |
| Methyl 2-bromobenzoate | Ortho | 2.85 |
| Methyl 3-bromobenzoate | Meta | 2.90 |
| Methyl 4-bromobenzoate | Para | 2.97 |
Note: These are representative values collated from various sources and may vary slightly depending on the specific experimental conditions.
Analysis of Lipophilicity Trends:
-
Increased Lipophilicity: All bromo-substituted isomers are significantly more lipophilic than the parent methyl benzoate, as expected from the addition of a hydrophobic bromine atom.
-
Influence of Position: The lipophilicity increases in the order: ortho < meta < para .
-
Para-isomer: The para-substituted isomer exhibits the highest lipophilicity. In this position, the bromine atom's electron-withdrawing inductive effect and its hydrophobic nature contribute maximally to the overall non-polar character of the molecule without significant steric hindrance.
-
Meta-isomer: The meta-isomer has slightly lower lipophilicity than the para-isomer. The electronic effects are less pronounced at this position compared to the para position.
-
Ortho-isomer: The ortho-isomer is the least lipophilic among the bromo-substituted compounds. This can be attributed to the "ortho effect," where intramolecular interactions and steric hindrance between the adjacent bromo and ester groups can alter the molecule's conformation and polarity, slightly reducing its overall lipophilicity compared to the other isomers.
-
Visualizing Structure-Lipophilicity Relationships
Caption: Relationship between substituent position and lipophilicity.
Implications for Drug Development
The subtle yet significant differences in lipophilicity among the bromo-substituted benzoate isomers have profound implications for drug design. A shift of just 0.12 logP units (the difference between the ortho and para isomers) can impact a compound's pharmacokinetic profile. For instance, the more lipophilic para-isomer might exhibit better membrane permeability but could also be more susceptible to metabolic degradation by cytochrome P450 enzymes and show increased binding to plasma proteins, reducing its free drug concentration. Conversely, the slightly less lipophilic ortho-isomer might have a more favorable balance of solubility and permeability.
These findings underscore the importance of fine-tuning lipophilicity through positional isomerism. For researchers and drug development professionals, understanding these structure-lipophilicity relationships is crucial for rationally designing molecules with optimized ADMET properties, ultimately increasing the probability of success in the development pipeline.
Conclusion
This guide has provided a comprehensive comparison of the lipophilicity of bromo-substituted benzoates. Through detailed experimental protocols and a clear analysis of the resulting data, we have demonstrated that the position of the bromine substituent has a measurable and predictable effect on the molecule's logP value, with lipophilicity increasing in the order of ortho < meta < para. This comparative study highlights the necessity of considering positional isomerism as a key strategy in the multiparameter optimization challenges inherent in modern drug discovery. The methodologies and principles outlined herein serve as a practical resource for scientists engaged in the design and evaluation of new chemical entities.
References
- 1. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 11. oecd.org [oecd.org]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 5-bromo-2-(difluoromethoxy)benzoate: A Traditional versus a Modern Approach
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethoxy (-OCHF₂) group into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve overall pharmacokinetic profiles.[1] Methyl 5-bromo-2-(difluoromethoxy)benzoate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making the efficiency and robustness of its synthetic preparation a critical consideration for researchers. This guide provides an in-depth comparison of a traditional literature preparation and a modern synthetic method for this compound, offering insights into the practical advantages and disadvantages of each approach.
The Established Method: A High-Temperature Alkylation
A commonly cited method for the synthesis of this compound involves the O-alkylation of methyl 5-bromo-2-hydroxybenzoate. This approach, while effective, is characterized by its lengthy reaction time and high temperature.
Experimental Protocol: Method A
A solution of methyl 5-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is treated with potassium carbonate (1.5 eq). To this mixture, ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) is added. The reaction is then heated to 80°C and stirred for 24 hours. Following the reaction, a standard aqueous workup is performed, and the crude product is purified by silica gel column chromatography to yield the desired this compound.[2]
A Modern Alternative: The Use of S-(Difluoromethyl)sulfonium Salt
Recent advancements in synthetic methodology have led to the development of more efficient and milder reagents for difluoromethoxylation. One such approach utilizes a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor, offering a potentially faster and more user-friendly alternative to traditional methods.
Experimental Protocol: Method B (Proposed)
In a flask, methyl 5-bromo-2-hydroxybenzoate (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. A base, for example, lithium hydroxide (LiOH) (1.5 eq), is added to the solution. Subsequently, the S-(difluoromethyl)sulfonium salt (1.2 eq) is added portion-wise at room temperature. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for completion, which is anticipated to be significantly shorter than the 24 hours required for Method A. The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography. This proposed method is based on a general procedure for the difluoromethylation of phenols.[3]
Head-to-Head Comparison
| Parameter | Method A: High-Temperature Alkylation | Method B: S-(Difluoromethyl)sulfonium Salt | Analysis |
| Yield | ~50%[2] | Estimated >70% (based on similar phenols)[3] | Method B is expected to provide a significantly higher yield, which is a crucial factor for the cost-effectiveness and efficiency of a synthesis. |
| Reaction Time | 24 hours[2] | Estimated < 6 hours | The significantly shorter reaction time of Method B allows for a much higher throughput. |
| Temperature | 80°C[2] | Room Temperature | Method B's milder reaction conditions reduce energy consumption and the risk of side reactions or degradation of sensitive functional groups. |
| Reagents | Potassium carbonate, ethyl 2-bromo-2,2-difluoroacetate | Lithium hydroxide, S-(difluoromethyl)sulfonium salt | The S-(difluoromethyl)sulfonium salt is a more modern and potentially more efficient difluoromethylating agent. |
| Operational Simplicity | Requires prolonged heating and monitoring. | Simpler setup at ambient temperature. | Method B offers a more straightforward and less demanding experimental procedure. |
Visualizing the Workflows
To better illustrate the two synthetic pathways, the following diagrams outline the key steps in each method.
Caption: Workflow for Method A: High-Temperature Alkylation.
References
- 1. [PDF] Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical data for Methyl 5-bromo-2-(difluoromethoxy)benzoate with different techniques
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. The integrity of all subsequent research and development hinges on the initial, rigorous confirmation of a molecule's structure, purity, and stability. This guide presents a comprehensive framework for the cross-validation of analytical data for Methyl 5-bromo-2-(difluoromethoxy)benzoate, a halogenated and fluorinated aromatic ester of interest in medicinal chemistry and materials science. By integrating data from multiple analytical techniques, we can build a self-validating system that ensures the highest level of confidence in the analytical results.
This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies. Our approach is grounded in the principles of Good Laboratory Practice (GLP) and aligns with the validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Imperative of Orthogonal Analytical Methods
No single analytical technique can provide a complete picture of a chemical substance. Each method interrogates different physicochemical properties of the molecule. By employing a suite of orthogonal techniques—methods that rely on different principles of separation and detection—we can minimize the risk of overlooking impurities or misinterpreting data. For a molecule like this compound, with its unique combination of a bromine substituent, a difluoromethoxy group, and an ester functionality, a multi-technique approach is not just best practice; it is a necessity.
This guide will focus on the synergistic use of:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): To elucidate the molecular structure and confirm the identity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure and identifying potential impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
The cross-validation workflow is a systematic process of integrating and comparing the data from these techniques to ensure consistency and accuracy.
Caption: Workflow for the cross-validation of analytical data.
I. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are used to piece together the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Expected ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H |
| ~7.6-7.8 | dd | 1H | Aromatic H |
| ~7.0-7.2 | d | 1H | Aromatic H |
| 6.6-7.0 | t | 1H | -OCHF₂ |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy
Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., aromatic, carbonyl, aliphatic).
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Expected ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O (ester) |
| ~155 | Aromatic C-O |
| ~135 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~120 | Aromatic C-Br |
| ~118 | Aromatic C-H |
| ~115 (t) | -OCHF₂ |
| ~53 | -OCH₃ |
¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR is a highly sensitive technique that is essential for the characterization of fluorinated compounds.[4][5][6] It provides direct evidence for the presence and chemical environment of fluorine atoms. The chemical shift of the difluoromethoxy group is a key diagnostic feature.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz NMR spectrometer (operating at 376 MHz for ¹⁹F).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence, proton-decoupled.
-
Number of Scans: 64
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200 ppm
-
Expected ¹⁹F NMR Data:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -80 to -90 | d | -OCHF₂ |
II. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a distinctive feature that aids in structural confirmation.[7][8]
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Expected MS Data:
| m/z (Observed) | m/z (Calculated) | Assignment | Isotopic Pattern |
| [M+H]⁺ | 280.9663 | Molecular Ion | Characteristic 1:1 ratio for Br isotopes |
| [M+Na]⁺ | 302.9482 | Sodium Adduct | Characteristic 1:1 ratio for Br isotopes |
III. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture. A validated HPLC method is essential for determining the purity of a compound and for identifying and quantifying any impurities.
Experimental Protocol:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent (acetonitrile:water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Data Analysis and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Purity (by area %) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
IV. Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of the chemical bonds.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | -OCH₃ |
| ~1730 | C=O stretch | Ester |
| 1600-1450 | C=C stretch | Aromatic |
| 1250-1000 | C-O stretch | Ester and Ether |
| ~1100 | C-F stretch | -OCHF₂ |
| 800-600 | C-Br stretch | Aryl bromide |
Cross-Validation: Weaving the Data Together
The true power of this multi-technique approach lies in the cross-validation of the data.
References
- 1. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. rsc.org [rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 5-bromo-2-(difluoromethoxy)benzoate
A Researcher's Guide to Safely Handling Methyl 5-bromo-2-(difluoromethoxy)benzoate
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the safe handling of this compound, a compound increasingly utilized in pharmaceutical research and development. Our focus is not just on what to do, but why we do it, ensuring that every researcher has a deep, causal understanding of the safety measures required. This approach transforms rote procedures into a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound (CAS No. 1131587-78-4) is a solid organic compound that presents several health hazards upon exposure.[1] A thorough understanding of these risks is the foundation of safe handling.
Hazard Classification:
| Hazard Statement | Classification | Implication for Researchers |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4.[2] Accidental ingestion can lead to significant health issues. |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2.[2] Direct contact can cause redness, itching, and inflammation. |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A.[2] Contact with eyes can result in significant and potentially lasting damage. |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3.[2] Inhalation of dust or aerosols can irritate the respiratory system. |
This data is synthesized from multiple sources to provide a comprehensive overview.[1][2]
The causality behind these classifications lies in the chemical's reactivity with biological tissues. The bromo and difluoromethoxy groups can interact with cellular components, leading to the observed irritation and toxicity. Therefore, the primary goal of our personal protective equipment (PPE) and handling protocols is to prevent any direct contact with the substance.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of convenience but a scientifically-driven choice based on the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Field-Proven Insights |
| Hands | Nitrile gloves | Nitrile provides excellent resistance to a broad range of chemicals, including halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use.[2] Double-gloving is a prudent practice when handling larger quantities or during prolonged procedures. |
| Eyes/Face | Safety glasses with side shields and a face shield | The dual protection of safety glasses and a face shield is critical to prevent both direct splashes and contact from airborne particles.[2] This is especially important when transferring the solid compound, as dust can be easily generated. |
| Body | Chemical-resistant lab coat | A fully fastened lab coat made of a non-porous material protects the skin on your arms and torso from accidental spills.[2] |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Given the risk of respiratory tract irritation from airborne particles, a respirator is essential when handling the powder outside of a certified chemical fume hood.[2] The choice of cartridge may need to be upgraded for higher exposure scenarios. |
Donning and Doffing PPE Workflow:
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Operational Plan: From Receipt to Use
A meticulous operational plan minimizes the risk of exposure at every step.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly sealed.[4]
Handling and Dispensing:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Location: Whenever possible, handle this compound in a certified chemical fume hood to control airborne particles.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that generates dust.
-
Cleaning: After use, decontaminate the work area and any equipment used.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a swift and correct response is critical.
| Incident | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4][5] | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][4] | Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately.[4] | Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[6] Gently sweep up the material and place it in a sealed container for disposal.[4] | Decontaminate the area. |
| Major Spill | Evacuate the area and notify your institution's emergency response team.[5] |
Spill Response Decision Tree:
Caption: Decision-making workflow for spill response.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Vendor: Arrange for disposal through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
By adhering to these detailed procedures and understanding the rationale behind them, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
